Product packaging for FR-188582(Cat. No.:CAS No. 189699-82-9)

FR-188582

Cat. No.: B1674015
CAS No.: 189699-82-9
M. Wt: 332.8 g/mol
InChI Key: YKHNOHGHDAQJFW-UHFFFAOYSA-N
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Description

FR-188582 is a highly selective inhibitor of COX-2. It has anti-inflammatory and ulcerogenic effects. FR188582 inhibited COX-2 with an IC50 value of 0.017 microM, and the inhibition of prostaglandin (PG) E2 formation by FR188582 was over 6000 times more selective for COX-2 than COX-1. This compound has potent anti-inflammatory effect mediated by inhibition of PGE2 in inflamed tissues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClN2O2S B1674015 FR-188582 CAS No. 189699-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-(4-methylsulfonylphenyl)-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-22(20,21)14-9-7-12(8-10-14)15-11-16(17)18-19(15)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHNOHGHDAQJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189699-82-9
Record name FR-188582
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189699829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FR-188582
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49893L163S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Target: A Technical Guide to the Mechanism of Action of SIAH E3 Ubiquitin Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: The compound FR-188582 is not described in publicly available scientific literature or patent databases. As such, this document provides a comprehensive technical guide to the mechanism of action of inhibitors targeting the Seven in Absentia Homolog (SIAH) E3 ubiquitin ligases, a class of enzymes to which this compound is purported to belong. The data and experimental protocols presented herein are based on known SIAH inhibitors and serve as a representative framework for understanding the potential mechanism of action of novel compounds targeting this pathway.

Executive Summary

The Seven in Absentia Homolog (SIAH) family of E3 ubiquitin ligases, comprising SIAH1 and SIAH2 in humans, are critical regulators of cellular protein homeostasis. They function by targeting specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation plays a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA damage response, apoptosis, and signal transduction. Dysregulation of SIAH activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecule inhibitors of SIAH has emerged as a promising therapeutic strategy. This guide provides an in-depth overview of the mechanism of action of SIAH inhibitors, with a focus on their effects on key signaling pathways, quantitative measures of their activity, and the experimental methodologies employed for their characterization.

The SIAH E3 Ubiquitin Ligase System

SIAH proteins are RING finger E3 ligases that recognize and bind to specific degron motifs within their substrate proteins. Upon binding, SIAH facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate, leading to the formation of a polyubiquitin chain that marks the protein for degradation by the 26S proteasome.

Key Substrates of SIAH

A diverse array of proteins are targeted by SIAH for degradation, influencing numerous cellular functions. Some of the well-characterized substrates include:

  • Prolyl Hydroxylase Domain Proteins (PHDs): SIAH-mediated degradation of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.

  • β-catenin: As a central component of the Wnt signaling pathway, the degradation of β-catenin is regulated by SIAH.

  • Synphilin-1 and α-synuclein: These proteins are associated with the formation of Lewy bodies in Parkinson's disease, and their ubiquitination by SIAH is an area of active investigation.[1]

  • AKAP121: A-kinase anchoring protein 121, involved in mitochondrial function, is also a SIAH substrate.

Mechanism of Action of SIAH Inhibitors

SIAH inhibitors function by disrupting the interaction between SIAH and its substrates or by inhibiting the catalytic activity of the E3 ligase. This leads to the stabilization and accumulation of SIAH target proteins, thereby modulating downstream signaling pathways.

Impact on the Hypoxia Signaling Pathway

A primary and well-studied consequence of SIAH inhibition is the modulation of the hypoxia signaling pathway.

SIAH_Hypoxia_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition SIAH Inhibition PHDs PHDs HIF-1α HIF-1α PHDs->HIF-1α Hydroxylation pVHL pVHL HIF-1α->pVHL Binding Proteasome Proteasome pVHL->Proteasome Ubiquitination & Degradation SIAH SIAH PHDs_h PHDs SIAH->PHDs_h Ubiquitination & Degradation HIF-1α_h HIF-1α PHDs_h->HIF-1α_h No Hydroxylation Gene Expression Gene Expression HIF-1α_h->Gene Expression Transcription Proteasome_h Proteasome SIAH_Inhibitor SIAH Inhibitor SIAH_i SIAH SIAH_Inhibitor->SIAH_i Inhibition PHDs_i PHDs SIAH_i->PHDs_i No Degradation HIF-1α_i HIF-1α PHDs_i->HIF-1α_i Hydroxylation Proteasome_i Proteasome HIF-1α_i->Proteasome_i Degradation

Figure 1: SIAH-mediated regulation of the hypoxia pathway.

Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its recognition by the von Hippel-Lindau (pVHL) E3 ligase and subsequent proteasomal degradation. In hypoxic environments, SIAH targets PHDs for degradation, stabilizing HIF-1α and promoting the transcription of hypoxia-responsive genes. SIAH inhibitors prevent the degradation of PHDs, thereby promoting the degradation of HIF-1α even under hypoxic conditions.

Role in Neurodegeneration: The α-synuclein Connection

SIAH has been shown to interact with and ubiquitinate α-synuclein and its interacting partner, synphilin-1.[1][2][3][4] The accumulation and aggregation of α-synuclein are central to the pathology of Parkinson's disease. By modulating the degradation of these proteins, SIAH inhibitors could potentially impact the progression of neurodegenerative diseases.

SIAH_Neurodegeneration_Pathway SIAH SIAH α-synuclein α-synuclein SIAH->α-synuclein Ubiquitination Synphilin-1 Synphilin-1 SIAH->Synphilin-1 Ubiquitination Proteasome Proteasome α-synuclein->Proteasome Degradation Lewy Body Formation Lewy Body Formation α-synuclein->Lewy Body Formation Aggregation Synphilin-1->Proteasome SIAH_Inhibitor SIAH Inhibitor SIAH_Inhibitor->SIAH Inhibition

Figure 2: Potential role of SIAH in α-synuclein metabolism.

Quantitative Analysis of SIAH Inhibitors

The potency and efficacy of SIAH inhibitors are determined through various in vitro and cell-based assays. The following table summarizes representative data for known SIAH inhibitors.

Compound IDAssay TypeTargetIC50 / EC50Reference
Peptide Inhibitor (from PHYL) In vitro ubiquitinationSIAH1Not Reported[5]
RLS-7 Cell Viability (Melanoma)SIAH1/2~10 µM[6]
RLS-13 Cell Viability (Melanoma)SIAH1/2<10 µM[6]
Compound #59 HIF-1α stabilitySIAH2Not Reported[7]

Experimental Protocols

The characterization of SIAH inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action and potency.

In Vitro Ubiquitination Assay

This assay directly measures the ability of an inhibitor to block the E3 ligase activity of SIAH.

Objective: To determine if a compound inhibits SIAH-mediated ubiquitination of a substrate protein in a cell-free system.

Materials:

  • Recombinant human SIAH1 or SIAH2 protein

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)

  • Recombinant substrate protein (e.g., GST-tagged PHD3)

  • Ubiquitin

  • ATP

  • Test compound (e.g., this compound)

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the substrate protein and ubiquitin

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, ubiquitin, and the substrate protein in ubiquitination buffer.

  • Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding recombinant SIAH protein.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the substrate protein to detect polyubiquitinated forms. An anti-ubiquitin antibody can also be used.

  • Quantify the band intensities to determine the extent of ubiquitination and calculate the IC50 of the inhibitor.

In_Vitro_Ubiquitination_Workflow Reaction_Setup 1. Reaction Setup (E1, E2, Ub, Substrate) Add_Inhibitor 2. Add Inhibitor Reaction_Setup->Add_Inhibitor Initiate_Reaction 3. Add SIAH Add_Inhibitor->Initiate_Reaction Incubation 4. Incubate 30°C Initiate_Reaction->Incubation Stop_Reaction 5. Stop Reaction Incubation->Stop_Reaction SDS_PAGE 6. SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot 7. Western Blot SDS_PAGE->Western_Blot Analysis 8. Analysis & IC50 Western_Blot->Analysis

Figure 3: In Vitro Ubiquitination Assay Workflow.
Co-Immunoprecipitation (Co-IP) Assay

This assay is used to assess the effect of an inhibitor on the interaction between SIAH and its substrate proteins in a cellular context.

Objective: To determine if a compound disrupts the binding of SIAH to its substrate.

Materials:

  • Cell line expressing endogenous or overexpressed tagged versions of SIAH and its substrate.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibody against SIAH or the tagged substrate.

  • Protein A/G magnetic beads or agarose resin.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).

  • SDS-PAGE gels and Western blotting reagents.

  • Antibodies against SIAH and the substrate protein.

Procedure:

  • Treat cells with the test compound or vehicle control for a specified time.

  • Lyse the cells and collect the protein lysate.

  • Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., SIAH) overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the "bait" (SIAH) and the "prey" (substrate) proteins.

  • A decrease in the amount of co-immunoprecipitated substrate in the presence of the inhibitor indicates disruption of the interaction.

Co_IP_Workflow Cell_Treatment 1. Cell Treatment with Inhibitor Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Pre_Clearing 3. Pre-clear Lysate Cell_Lysis->Pre_Clearing Antibody_Incubation 4. Incubate with 'Bait' Antibody Pre_Clearing->Antibody_Incubation Bead_Capture 5. Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing 6. Wash Beads Bead_Capture->Washing Elution 7. Elute Complexes Washing->Elution Western_Blot 8. Western Blot for 'Bait' and 'Prey' Elution->Western_Blot

Figure 4: Co-Immunoprecipitation Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify direct target engagement of a compound with SIAH in a cellular environment.

Objective: To confirm that the inhibitor directly binds to SIAH inside cells.

Procedure:

  • Treat intact cells with the test compound or vehicle.

  • Heat the cell lysates to a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble SIAH at each temperature by Western blotting.

  • Binding of the inhibitor will stabilize SIAH, resulting in a higher melting temperature compared to the vehicle-treated control.

Conclusion

The inhibition of SIAH E3 ubiquitin ligases represents a compelling therapeutic avenue for a range of diseases. Understanding the intricate mechanism of action of SIAH inhibitors is paramount for their successful development. This guide has provided a comprehensive overview of the core principles of SIAH inhibition, including its impact on key signaling pathways, methods for quantitative assessment, and detailed experimental protocols for their characterization. While specific data for this compound remains elusive in the public domain, the framework presented here offers a robust foundation for the investigation and development of novel SIAH inhibitors. Future research will undoubtedly continue to unravel the complexities of SIAH biology and pave the way for new therapeutic interventions.

References

FR-188582: A Technical Overview of a Highly Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-188582 is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are lipid compounds involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal tract and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in many types of cancers. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with an improved safety profile, particularly with regard to gastrointestinal side effects.

This compound has been identified as a highly selective inhibitor of COX-2, demonstrating potent anti-inflammatory effects in preclinical models. This guide will delve into the technical details of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). By reducing the production of these prostaglandins at inflammatory sites, this compound effectively mitigates the inflammatory response, pain, and fever.

The high selectivity of this compound for COX-2 over COX-1 is a critical feature, as it minimizes the risk of gastrointestinal adverse effects associated with the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.

Signaling Pathway of COX-2 Inhibition by this compound```dot

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Inflammation, Pain, Fever PGE2->Inflammation Induces FR188582 This compound FR188582->COX2 Selective Inhibition

Caption: Workflow for the rat adjuvant-induced arthritis model.

Synthesis

While the specific, detailed synthesis of this compound is proprietary, a plausible synthetic route can be proposed based on the synthesis of structurally related indole-3-acetic acid derivatives, such as indomethacin. The core indole scaffold is typically formed first, followed by acylation and other modifications.

Proposed Synthetic Pathway for this compound

Synthesis_Pathway Starting_Materials p-Anisidine + Levulinic acid Indole_Formation Fischer Indole Synthesis Starting_Materials->Indole_Formation Indole_Intermediate 5-Methoxy-2-methyl-1H- indole-3-acetic acid Indole_Formation->Indole_Intermediate Acylation Acylation with 4-Chlorobenzoyl chloride Indole_Intermediate->Acylation FR188582_structure This compound (Final Product) Acylation->FR188582_structure

Caption: A proposed synthetic route for this compound.

Conclusion

This compound is a potent and highly selective COX-2 inhibitor with demonstrated anti-inflammatory efficacy in preclinical models. Its high selectivity for COX-2 suggests a favorable gastrointestinal safety profile compared to non-selective NSAIDs. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory conditions.

FR-188582: A Technical Whitepaper on a Highly Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-188582 is a potent and exceptionally selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, selectivity, and in vivo efficacy. Detailed experimental methodologies for key assays are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and evaluation process.

Introduction

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While both isoforms catalyze the conversion of arachidonic acid to prostaglandins, COX-1 is primarily involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa.[1] In contrast, COX-2 is upregulated during inflammation and is a key mediator of pain and inflammatory processes. Consequently, the development of selective COX-2 inhibitors has been a major focus of pharmaceutical research, aiming to provide the therapeutic benefits of traditional NSAIDs while minimizing gastrointestinal side effects. This compound has emerged as a noteworthy compound in this class due to its high degree of selectivity for the COX-2 enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
COX-2 IC5017 nM[2]
COX-1/COX-2 Selectivity Ratio>6000[2]

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound in Adjuvant-Induced Arthritis in Rats

PawED50 (95% C.L.)Reference
Adjuvant-Injected Paw0.074 (0.00021-0.53) mg/kg[2]
Adjuvant-Uninjected Paw0.063 (0.0039-0.31) mg/kg[2]

Table 3: Comparative In Vivo Anti-Inflammatory Potency in Adjuvant-Induced Arthritis in Rats

CompoundED50 (95% C.L.) - Adjuvant-Injected PawED50 (95% C.L.) - Adjuvant-Uninjected PawReference
This compound0.074 (0.00021-0.53) mg/kg0.063 (0.0039-0.31) mg/kg[2]
Indomethacin0.24 (0.047-1.8) mg/kg0.20 (0.021-0.79) mg/kg[2]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for the synthesis of various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). The reduction in PGE2 levels at the site of inflammation leads to a decrease in pain and swelling.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate PGH2 PGH2 COX-2 Enzyme->PGH2 Catalysis PGE2 PGE2 PGH2->PGE2 Isomerization Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain Mediates This compound This compound This compound->COX-2 Enzyme Inhibition

Figure 1: Mechanism of Action of this compound in the COX-2 Pathway.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on the measurement of prostaglandin E2 (PGE2) production from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes (expressed in Chinese hamster ovary cells)[2]

  • Tris-HCl buffer (100 mM, pH 7.3)

  • Hematin (2 µM)

  • Tryptophan (5 mM)

  • Arachidonic acid (10 µM)

  • This compound (dissolved in 1% DMSO)

  • 1N HCl

  • PGE2 radioimmunoassay (RIA) kit or ELISA kit

Procedure:

  • Pre-incubate the appropriate COX enzyme (1 µg for COX-1 or 3 µg for COX-2) in Tris-HCl buffer containing hematin and tryptophan.[2]

  • Add varying concentrations of this compound (from 0.0001 to 100 µM) to the enzyme solution and incubate for 5 minutes at 37°C.[2]

  • Initiate the enzymatic reaction by adding arachidonic acid and incubate for a further 5 minutes at 37°C.[2]

  • Terminate the reaction by adding 1N HCl.[2]

  • Measure the amount of PGE2 produced using a suitable method such as RIA or ELISA.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the anti-inflammatory efficacy of this compound in a chronic inflammatory setting.

Animals:

  • Lewis rats are commonly used for this model.

Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

  • This compound (formulated for oral administration).

  • Plethysmometer or calipers for measuring paw volume/thickness.

Procedure:

  • Induce arthritis by a single subcutaneous injection of CFA into the subplantar region of one hind paw.

  • Administer this compound orally at various doses (e.g., 0.01-3.2 mg/kg) daily, starting from the day of adjuvant injection or after the onset of arthritis.[2]

  • Measure the volume or thickness of both the injected and non-injected paws at regular intervals to assess the primary and secondary inflammatory responses.

  • Determine the dose that produces 50% of the maximum effect (ED50) for the reduction in paw edema.

Assessment of Gastric Ulcerogenic Activity

This protocol is designed to evaluate the gastrointestinal safety of this compound.

Animals:

  • Wistar or Sprague-Dawley rats.

Materials:

  • This compound (formulated for oral administration).

  • Indomethacin (as a positive control for ulcer formation).

  • Dissecting microscope.

Procedure:

  • Administer high doses of this compound (e.g., up to 32 mg/kg) orally to rats.[3]

  • A separate group of rats should receive an ulcerogenic dose of a non-selective NSAID like indomethacin.

  • After a set period (e.g., 4-6 hours), euthanize the animals and remove the stomachs.

  • Examine the gastric mucosa for the presence of lesions or ulcers under a dissecting microscope.

  • Score the severity of gastric damage. It has been reported that this compound did not induce visible gastric lesions in rats at doses up to 32 mg/kg.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective COX-2 inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) COX1_Assay COX-1 Inhibition Assay Compound_Synthesis->COX1_Assay COX2_Assay COX-2 Inhibition Assay Compound_Synthesis->COX2_Assay Selectivity_Determination Determine IC50 & Selectivity COX1_Assay->Selectivity_Determination COX2_Assay->Selectivity_Determination Arthritis_Model Adjuvant-Induced Arthritis Model Selectivity_Determination->Arthritis_Model Lead Candidate Progression Efficacy_Assessment Assess Anti-inflammatory Efficacy (ED50) Arthritis_Model->Efficacy_Assessment GI_Safety Gastric Ulcerogenicity Assay Arthritis_Model->GI_Safety Safety_Profile Evaluate GI Safety Profile GI_Safety->Safety_Profile

Figure 2: Preclinical Evaluation Workflow for a Selective COX-2 Inhibitor.

Conclusion

This compound demonstrates a superior profile as a selective COX-2 inhibitor, characterized by its potent enzymatic inhibition, high selectivity index, and significant in vivo anti-inflammatory activity. Notably, its efficacy is coupled with a favorable gastrointestinal safety profile, a critical advantage over non-selective NSAIDs. The detailed protocols and workflows presented in this guide offer a robust framework for the continued investigation and development of this compound and other compounds in its class.

References

FR-188582: A Technical Overview of a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of FR-188582, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is compiled from publicly available scientific literature and patent filings, offering a technical guide for research and drug development professionals interested in the compound's discovery, mechanism of action, and pharmacological profile.

Discovery and Development

This compound was discovered and developed by Fujisawa Pharmaceutical Co., Ltd., which later became part of Astellas Pharma. The compound emerged from research efforts to identify novel anti-inflammatory agents with an improved safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The key innovation behind this compound lies in its high selectivity for the COX-2 enzyme over COX-1, which is associated with a reduction in gastrointestinal side effects.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing essential data for its handling and formulation.

PropertyValueSource
IUPAC Name 3-Chloro-5-(4-(methylsulfonyl)phenyl)-1-phenyl-1H-pyrazole[1]
CAS Number 189699-82-9[2]
Molecular Formula C₁₆H₁₃ClN₂O₂S[2]
Molecular Weight 332.8 g/mol [2]
Appearance Solid[2]

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. In contrast, COX-1 is a constitutively expressed enzyme involved in housekeeping functions, including the protection of the gastric mucosa. By selectively targeting COX-2, this compound reduces the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1.[3][4]

The signaling pathway affected by this compound is depicted in the diagram below.

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA₂ COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain This compound This compound This compound->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound.

Pharmacological Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for COX-2 with a significant selectivity margin over COX-1. This selectivity is a key determinant of its potentially favorable gastrointestinal safety profile.

ParameterValueDescriptionSource
IC₅₀ 17 nMHalf-maximal inhibitory concentration against human recombinant COX-2.[3][4]
Selectivity Ratio >6000-foldRatio of IC₅₀ for COX-1 versus COX-2 in prostaglandin E₂ formation assays.[5]
In Vivo Efficacy

Preclinical studies in animal models of inflammation have confirmed the anti-inflammatory activity of this compound.

ModelParameterValue (95% C.L.)ComparisonSource
Adjuvant-induced Arthritis (Rat) ED₅₀ (injected paw)0.074 (0.00021-0.53) mg/kgThree-fold more potent than Indomethacin (ED₅₀ = 0.24 mg/kg).[5]
Adjuvant-induced Arthritis (Rat) ED₅₀ (uninjected paw)0.063 (0.0039-0.31) mg/kgMore potent than Indomethacin (ED₅₀ = 0.20 mg/kg).[5]

Synthesis and Experimental Protocols

Chemical Synthesis

The synthesis of this compound, as described in the patent literature (EP 0856000, WO 9713755), involves a multi-step process. A generalized workflow is presented below.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates Phenylhydrazine Phenylhydrazine Cyclization Cyclization Phenylhydrazine->Cyclization 3-[4-(methylsulfanyl)phenyl]acrylonitrile 3-[4-(methylsulfanyl)phenyl]acrylonitrile 3-[4-(methylsulfanyl)phenyl]acrylonitrile->Cyclization Aminopyrazoline Aminopyrazoline Cyclization->Aminopyrazoline Dehydrogenation Dehydrogenation 3-Aminopyrazole 3-Aminopyrazole Dehydrogenation->3-Aminopyrazole Diazotization & Chlorination Diazotization & Chlorination 3-Chloropyrazole 3-Chloropyrazole Diazotization & Chlorination->3-Chloropyrazole Oxidation Oxidation This compound This compound Oxidation->this compound Aminopyrazoline->Dehydrogenation 3-Aminopyrazole->Diazotization & Chlorination 3-Chloropyrazole->Oxidation

Caption: Generalized synthetic workflow for this compound.

Protocol:

  • Cyclization: Phenylhydrazine is reacted with 3-[4-(methylsulfanyl)phenyl]acrylonitrile in the presence of sodium ethoxide in refluxing ethanol to yield the corresponding aminopyrazoline.

  • Dehydrogenation: The aminopyrazoline intermediate is dehydrogenated using manganese dioxide in dichloromethane to form the 3-aminopyrazole.

  • Diazotization and Chlorination: The 3-aminopyrazole is subjected to diazotization with sodium nitrite and hydrochloric acid, followed by treatment with copper(I) chloride to afford the 3-chloropyrazole derivative.

  • Oxidation: The final step involves the oxidation of the sulfide to the sulfone using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to yield this compound.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on COX-1 and COX-2.

Methodology (Recombinant Human Enzyme Assay):

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (this compound) at various concentrations is pre-incubated with the respective enzyme in a suitable buffer system.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific immunoassay (e.g., ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Adjuvant-Induced Arthritis Model in Rats

Objective: To evaluate the anti-inflammatory efficacy (ED₅₀) of this compound in a chronic model of inflammation.

Methodology:

  • Induction of Arthritis: Arthritis is induced in rats by a subplantar injection of Freund's complete adjuvant into one hind paw.

  • Dosing: this compound is administered orally at various doses to groups of arthritic rats, typically starting after the establishment of arthritis.

  • Paw Volume Measurement: The volume of both the injected and non-injected hind paws is measured at specified time points using a plethysmometer to assess edema.

  • Data Analysis: The percentage reduction in paw edema is calculated for each dose group compared to a vehicle-treated control group. The ED₅₀ value, the dose required to produce a 50% reduction in edema, is calculated using regression analysis.[5]

Conclusion

This compound is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in preclinical models of inflammation. Its discovery by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma) contributed to the development of a new class of anti-inflammatory agents with a potentially improved safety profile. The data and protocols summarized in this document provide a valuable technical resource for researchers and professionals in the field of drug discovery and development.

References

FR-188582 (CAS: 189699-82-9): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-188582 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key bioactivity data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development efforts involving this compound.

Introduction

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever. Two main isoforms of COX have been identified: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation. The selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders, as it can reduce the production of pro-inflammatory prostaglandins while minimizing the side effects associated with the inhibition of COX-1. This compound has emerged as a valuable research tool for studying the role of COX-2 in various biological systems due to its high potency and selectivity.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the enzymatic activity of COX-2. By blocking the cyclooxygenase activity of this enzyme, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). The reduction in PGE2 levels at the site of inflammation leads to a decrease in the downstream signaling events that contribute to pain, swelling, and other inflammatory responses.

Signaling Pathway of COX-2 Inhibition by this compound

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Inhibited by FR188582 This compound FR188582->COX2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation

Caption: Inhibition of the COX-2 pathway by this compound.

Quantitative Bioactivity Data

The biological activity of this compound has been quantified through in vitro and in vivo studies. The following tables summarize the key findings.

ParameterValueSpeciesAssay
IC50 (COX-2)17 nMHumanRecombinant Enzyme Activity
IC50 (COX-1)>100 µMHumanRecombinant Enzyme Activity
Selectivity Index (COX-1/COX-2)>5882Human-

Table 1: In Vitro Bioactivity of this compound

ParameterValueSpeciesModelRoute of Administration
ED500.074 mg/kgRatAdjuvant-Induced ArthritisOral

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol describes the method to determine the inhibitory activity of this compound against recombinant human COX-1 and COX-2 enzymes.

Experimental Workflow:

In_Vitro_COX_Assay Start Start Enzyme_Prep Prepare Recombinant Human COX-1 or COX-2 Start->Enzyme_Prep Incubation Incubate Enzyme with this compound (or vehicle control) Enzyme_Prep->Incubation Substrate_Addition Add Arachidonic Acid (Substrate) Incubation->Substrate_Addition Reaction Allow Reaction to Proceed Substrate_Addition->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure PGE2 Production (e.g., by ELISA or RIA) Termination->Measurement Analysis Calculate IC50 Value Measurement->Analysis End End Analysis->End

Caption: Workflow for in vitro COX inhibition assay.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • This compound

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme cofactors (e.g., hematin, glutathione)

  • Stopping solution (e.g., a strong acid)

  • PGE2 detection kit (e.g., ELISA or RIA)

Procedure:

  • Prepare a solution of the recombinant COX enzyme (either COX-1 or COX-2) in the reaction buffer containing the necessary cofactors.

  • Add varying concentrations of this compound (or a vehicle control) to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding the stopping solution.

  • Quantify the amount of PGE2 produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats

This protocol outlines the induction of arthritis in rats and the evaluation of the anti-inflammatory effects of this compound. The AIA model is a well-established preclinical model for rheumatoid arthritis.

Experimental Workflow:

In_Vivo_AIA_Model Start Start Animal_Acclimation Acclimate Rats to Laboratory Conditions Start->Animal_Acclimation Arthritis_Induction Induce Arthritis by Injecting Complete Freund's Adjuvant (CFA) into Hind Paw Animal_Acclimation->Arthritis_Induction Disease_Development Monitor for Development of Arthritis (e.g., paw swelling) Arthritis_Induction->Disease_Development Treatment Administer this compound (or vehicle control) Orally Disease_Development->Treatment Assessment Measure Paw Volume and Assess Clinical Score Treatment->Assessment Analysis Calculate ED50 Value Assessment->Analysis End End Analysis->End

Caption: Workflow for the in vivo adjuvant-induced arthritis model.

Materials:

  • Male Lewis rats (or another susceptible strain)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Acclimate the rats to the laboratory environment for at least one week before the experiment.

  • On day 0, induce arthritis by a single intradermal injection of CFA into the plantar surface of one hind paw.

  • Monitor the animals daily for the development of arthritis, which is typically characterized by erythema and swelling of the injected paw, followed by the involvement of other joints.

  • Begin treatment with this compound (at various doses) or vehicle control on a predetermined day after the induction of arthritis (e.g., day 8). Administer the compounds orally once daily for a specified duration (e.g., 10 days).

  • Measure the volume of both the injected and non-injected hind paws at regular intervals using a plethysmometer.

  • At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, cytokine measurement) if desired.

  • Calculate the percentage of inhibition of paw edema for each dose of this compound and determine the ED50 value (the dose required to produce a 50% reduction in paw edema).

Conclusion

This compound is a powerful and selective tool for investigating the role of COX-2 in health and disease. Its high potency and selectivity make it a valuable compound for in vitro and in vivo studies of inflammation, pain, and other COX-2-mediated processes. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

FR-188582 for Inflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-188582 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Its targeted action on COX-2 over COX-1 suggests a favorable safety profile, particularly concerning gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a discussion of its potential applications in inflammation research.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A pivotal mediator in the inflammatory process is prostaglandin E2 (PGE2), the synthesis of which is catalyzed by cyclooxygenase (COX) enzymes. Two main isoforms of COX exist: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and significantly upregulated at sites of inflammation. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory therapeutics with reduced gastrointestinal toxicity. This compound has been identified as a highly selective COX-2 inhibitor, making it a valuable tool for studying the role of COX-2 in various inflammatory models and a potential lead compound for drug development.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the enzymatic activity of COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably PGE2. The reduction in PGE2 levels at the site of inflammation leads to a decrease in vasodilation, edema, and pain sensitization.[1]

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the specific point of inhibition by this compound.

FR188582_Mechanism cluster_cox Cyclooxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH₂ cox1->pgh2_1 pgh2_2 PGH₂ cox2->pgh2_2 phys_pgs Physiological Prostaglandins (e.g., for gastric protection) pgh2_1->phys_pgs inflam_pges Prostaglandin E Synthase pgh2_2->inflam_pges pge2 Prostaglandin E₂ (PGE₂) inflam_pges->pge2 inflammation Inflammation (Vasodilation, Edema, Pain) pge2->inflammation fr188582 This compound fr188582->cox2

Caption: Mechanism of this compound action.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various assays.

Parameter Value Assay System Reference
COX-2 IC50 0.017 µMRecombinant Human COX-2 Enzyme[1]
COX-1 IC50 >100 µMRecombinant Human COX-1 Enzyme[1]
Selectivity Ratio (COX-1/COX-2) >6000Recombinant Human Enzyme Assays[1]
In Vivo Efficacy ED50 (Oral Administration) Model Comparison Reference
Anti-inflammatory Effect 0.24 mg/kgAdjuvant-induced arthritis in rats (injected paw)Threefold more potent than indomethacin[1]
Anti-inflammatory Effect 0.20 mg/kgAdjuvant-induced arthritis in rats (uninjected paw)[1]
Gastric Lesions No visible lesions up to 32 mg/kgHealthy ratsIndomethacin induced lesions[1]

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol is designed to determine the IC50 values of this compound for COX-1 and COX-2.

Experimental Workflow

COX_Assay_Workflow start Start preincubation Pre-incubate recombinant human COX-1 or COX-2 with this compound (various concentrations) and co-factors (hematin, tryptophan) at 37°C for 5 min. start->preincubation reaction_start Add Arachidonic Acid to initiate the reaction. preincubation->reaction_start incubation Incubate at 37°C for 5 min. reaction_start->incubation termination Terminate reaction with 1N HCl. incubation->termination measurement Measure PGE₂ production by radioimmunoassay or ELISA. termination->measurement analysis Calculate IC₅₀ values. measurement->analysis end End analysis->end

Caption: In vitro COX inhibition assay workflow.

Detailed Methodology:

  • Enzyme Preparation: Use recombinant human COX-1 and COX-2 expressed in a suitable system (e.g., Chinese hamster ovary cells).

  • Reaction Buffer: Prepare a 100 mM Tris-HCl buffer (pH 7.3) containing 2 µM hematin and 5 mM tryptophan.

  • Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

  • Pre-incubation: In a reaction tube, combine the reaction buffer, the appropriate COX enzyme (1 µg for COX-1 or 3 µg for COX-2), and the desired concentration of this compound. Incubate for 5 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to a final concentration of 10 µM to start the reaction.

  • Incubation: Incubate the reaction mixture for 5 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1N HCl.

  • PGE₂ Measurement: Quantify the amount of PGE₂ produced using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to evaluate the anti-inflammatory efficacy of this compound in a chronic inflammatory setting.

Experimental Workflow

AIA_Workflow start Start acclimatization Acclimatize male Lewis rats for at least one week. start->acclimatization induction Induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the footpad of one hind paw. acclimatization->induction treatment Administer this compound or vehicle orally, once daily, starting from the day of adjuvant injection. induction->treatment monitoring Monitor and measure paw volume (both injected and non-injected) periodically to assess edema. treatment->monitoring termination Euthanize animals at the end of the study (e.g., day 21). monitoring->termination analysis Collect paw tissue for PGE₂ and LTB₄ analysis. Assess gastric mucosa for lesions. termination->analysis end End analysis->end

Caption: Adjuvant-induced arthritis experimental workflow.

Detailed Methodology:

  • Animals: Use male Lewis rats (8-10 weeks old).

  • Arthritis Induction: Anesthetize the rats and inject 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the subplantar region of the right hind paw.

  • Drug Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it orally by gavage at the desired doses. The control group receives the vehicle alone. Treatment is typically initiated on the day of adjuvant injection and continued daily for the duration of the study.

  • Assessment of Arthritis: Measure the volume of both hind paws using a plethysmometer at regular intervals. The increase in paw volume is an indicator of the severity of inflammation.

  • Biochemical Analysis: At the end of the study, collect the inflamed paw tissue. Homogenize the tissue and measure the levels of immunoreactive PGE₂ and leukotriene B₄ (LTB₄) using specific immunoassays.

  • Gastric Ulcer Assessment: After euthanasia, remove the stomach and open it along the greater curvature. Examine the gastric mucosa for any visible lesions and score them based on their number and severity.

Conclusion

This compound is a valuable research tool for investigating the role of COX-2 in inflammation. Its high selectivity and potent in vivo efficacy, coupled with a favorable gastrointestinal safety profile, make it a superior alternative to non-selective NSAIDs in preclinical studies. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of inflammatory diseases. Further research may explore the therapeutic potential of this compound and its analogs in various inflammatory conditions.

References

FR-188582: A Technical Guide on its Selective Inhibition of Prostaglandin E2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, most notably inflammation and pain. The synthesis of PGE2 is critically dependent on the cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of FR-188582, a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2). By selectively targeting COX-2, this compound effectively curtails the production of PGE2 at sites of inflammation while sparing the constitutive, housekeeping functions of the COX-1 isoform, thereby offering a promising therapeutic window with an improved safety profile over non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Prostaglandin E2 in Inflammation

Prostaglandin E2 is a member of the prostanoid family of lipid signaling molecules. It is synthesized from arachidonic acid through a multi-step enzymatic cascade. The constitutive isoform, COX-1, is expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric cytoprotection and platelet aggregation. In contrast, the inducible isoform, COX-2, is typically expressed at low levels in healthy tissue but is rapidly upregulated in response to inflammatory stimuli such as cytokines and growth factors. This induction of COX-2 leads to a significant increase in the production of PGE2 at the site of inflammation, contributing to the cardinal signs of inflammation: redness, swelling, heat, and pain.

Selective inhibition of COX-2 has been a major focus of anti-inflammatory drug development to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors. This compound has emerged as a highly selective COX-2 inhibitor, demonstrating potent anti-inflammatory effects through the targeted suppression of PGE2 synthesis.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the enzymatic activity of COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the immediate precursor of PGE2. The high selectivity of this compound for COX-2 over COX-1 is a key attribute, allowing for the targeted suppression of inflammatory PGE2 production without disrupting the physiological production of prostaglandins by COX-1 in tissues such as the gastric mucosa.

Signaling Pathway of Prostaglandin E2 Synthesis and Inhibition by this compound

PGE2_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 mPGES1 mPGES-1 PGH2_1->mPGES1 PGH2_2->mPGES1 FR188582 This compound FR188582->COX2 Inhibition PGE2_Physiological Physiological PGE2 (e.g., Gastric Protection) mPGES1->PGE2_Physiological PGE2_Inflammatory Inflammatory PGE2 (Pain, Inflammation) mPGES1->PGE2_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Inflammatory_Stimuli->COX2 Induces Expression

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound on COX-2.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Human COX-1 and COX-2
EnzymeIC50 (nM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
Recombinant Human COX-1>100,000>6000
Recombinant Human COX-217[1]

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Anti-inflammatory Efficacy of this compound in a Rat Adjuvant-Induced Arthritis Model
Treatment GroupDose (mg/kg, p.o.)Inhibition of Paw Edema (%)
This compound0.1Dose-dependent inhibition
1
10
Indomethacin1Dose-dependent inhibition

Data derived from studies showing this compound potently and dose-dependently inhibited adjuvant arthritis in rats.[1]

Table 3: Effect of this compound on PGE2 Levels in a Rat Adjuvant-Induced Arthritis Model
TissueEffect of this compound Treatment
Arthritic PawSignificant suppression of PGE2 formation[1]
Gastric MucosaNo inhibition of PGE2 levels[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Recombinant Human COX Enzyme Activity Assay

This assay is designed to determine the in vitro potency and selectivity of a compound by measuring its ability to inhibit the production of PGE2 by recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Epinephrine and glutathione (cofactors)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Stop solution (e.g., 1 M HCl)

  • PGE2 ELISA kit

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

  • Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Cofactors, COX Enzyme) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound or Vehicle Prepare_Reaction_Mix->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction PGE2_Quantification Quantify PGE2 via ELISA Stop_Reaction->PGE2_Quantification Data_Analysis Calculate % Inhibition and IC50 PGE2_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro COX inhibitory activity of this compound.

Rat Adjuvant-Induced Arthritis Model

This in vivo model is used to assess the anti-inflammatory efficacy of a compound in a well-established model of chronic inflammation.

Animals:

  • Lewis rats (male, 6-8 weeks old)

Materials:

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Test compound (this compound) formulated for oral administration

  • Vehicle control

  • Calipers for paw volume measurement

Procedure:

  • Induce arthritis by a single subcutaneous injection of CFA into the subplantar region of the right hind paw of each rat on day 0.

  • Randomly assign animals to treatment groups (vehicle control, different doses of this compound).

  • Administer the test compound or vehicle orally, once daily, starting from a predetermined day post-adjuvant injection (e.g., day 8) and continuing for a specified duration (e.g., until day 21).

  • Measure the volume of both the injected and non-injected hind paws at regular intervals using calipers.

  • On the final day of the study, euthanize the animals and collect the hind paws and gastric mucosa for ex vivo PGE2 analysis.

Ex Vivo Measurement of PGE2 in Paw Tissue and Gastric Mucosa

This protocol details the measurement of PGE2 levels in tissues collected from the in vivo study to assess the compound's effect on local and systemic prostaglandin synthesis.

Materials:

  • Excised paw tissue and gastric mucosa

  • Homogenization buffer (e.g., phosphate buffer with a COX inhibitor like indomethacin to prevent ex vivo PGE2 synthesis)

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) columns for prostaglandin purification

  • PGE2 ELISA kit

Procedure:

  • Excise the paw tissue and a section of the gastric mucosa and immediately freeze them in liquid nitrogen.

  • Weigh the frozen tissues and homogenize them in ice-cold homogenization buffer.

  • Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C.

  • Collect the supernatant.

  • Purify the prostaglandins from the supernatant using SPE columns according to the manufacturer's protocol.

  • Elute the prostaglandins and quantify the PGE2 concentration using a competitive ELISA kit.

  • Normalize the PGE2 levels to the weight of the tissue.

Conclusion

This compound is a potent and highly selective COX-2 inhibitor that effectively reduces prostaglandin E2 synthesis in inflammatory settings. Its high selectivity for COX-2 over COX-1, as demonstrated by in vitro enzyme assays, translates to a favorable in vivo profile, where it exhibits strong anti-inflammatory efficacy without adversely affecting gastric PGE2 levels in a preclinical model of arthritis. The data and protocols presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical application of selective COX-2 inhibitors like this compound for the treatment of inflammatory diseases.

References

A Comprehensive Technical Review of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). It covers their mechanism of action, pharmacokinetic profiles, clinical applications, and the experimental protocols used for their evaluation. This document is intended to serve as a resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction: The Rationale for Selectivity

Nonsteroidal anti-inflammatory drugs (NSAIDs) are cornerstone therapies for managing pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[1][2] The discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field.

  • COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that protect the gastrointestinal (GI) tract, regulate renal blood flow, and mediate platelet aggregation.[3][4][5]

  • COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and tumor promoters.[3][6][7] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[8][9]

Traditional NSAIDs, like ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2.[10] While their anti-inflammatory effects are due to COX-2 inhibition, the simultaneous inhibition of COX-1 leads to common and sometimes severe side effects, particularly gastrointestinal issues like ulcers and bleeding.[4][11] This understanding led to the "COX-2 hypothesis": a selective inhibitor of COX-2 would retain the anti-inflammatory and analgesic benefits of traditional NSAIDs while significantly reducing GI toxicity.[4] This hypothesis drove the development of the "coxib" class of drugs.[4]

Mechanism of Action and Structural Basis for Selectivity

Selective COX-2 inhibitors exert their therapeutic effects by blocking the production of inflammatory prostaglandins at the site of inflammation.[6][9] The key to their selectivity lies in structural differences between the active sites of the COX-1 and COX-2 enzymes.

The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[3] This substitution creates a larger, more accommodating side pocket.[3] Medicinal chemists designed coxibs with bulky side groups that can fit into this side pocket of COX-2 but are too large to access the active site of COX-1, thereby conferring selectivity.

Most selective COX-2 inhibitors are diaryl heterocyclic compounds.[3] A crucial feature for their selectivity is the presence of a sulfonamide (SO2NH2) or methylsulfone (SO2CH3) group on one of the aryl rings, which plays a key role in binding within the COX-2 active site.[1][3]

Below is a diagram illustrating the COX-2 signaling pathway in inflammation.

COX2_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_prostanoids Prostanoid Synthesis cluster_effects Physiological Effects Stimuli Cytokines (TNF-α, IL-1β) Growth Factors, Carcinogens COX2 COX-2 Enzyme Stimuli->COX2 Induces Expression (via NF-κB, MAPK pathways) MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) MembranePhospholipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA Hydrolyzes AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 (Prostacyclin) PGH2->PGI2 TXA2_COX2 TXA2 (minor source) PGH2->TXA2_COX2 Coxibs Selective COX-2 Inhibitors (e.g., Celecoxib) Coxibs->COX2 Inhibits Inflammation ↑ Inflammation PGE2->Inflammation Pain ↑ Pain PGE2->Pain Fever ↑ Fever PGE2->Fever PGI2->Inflammation Angiogenesis ↑ Angiogenesis

Caption: The COX-2 signaling pathway in inflammation.

Pharmacokinetic and Pharmacodynamic Properties

The coxibs exhibit distinct pharmacokinetic profiles, which influence their clinical use, including dosing frequency and potential for drug interactions. All are eliminated primarily via hepatic metabolism, with celecoxib and lumiracoxib mainly involving the CYP2C9 isoenzyme and etoricoxib involving CYP3A4.[12]

DrugBioavailabilityTmax (hours)Elimination Half-life (t1/2) (hours)Primary MetabolismKey Notes
Celecoxib 20-40%[12]2-4[13]~11[12][13]CYP2C9[12][13]Absorption is enhanced with a high-fat meal.[13]
Rofecoxib ~93%2-3~17Cytosolic reductionWithdrawn from the market in 2004 due to cardiovascular risks.[2]
Etoricoxib ~100%[14]119-32[12]CYP3A4[12][14]Long half-life allows for once-daily dosing.[15]
Lumiracoxib ~74%[12]2[16]4-8[12][16]CYP2C9[12]The only acidic coxib, which may enhance concentration at inflammatory sites.[16][17]
Valdecoxib --~8-11CYP3A4, CYP2C9Withdrawn from the market in 2005. Prodrug of parecoxib.
Parecoxib Prodrug---The only injectable coxib; rapidly hydrolyzed to valdecoxib.[17][18]

Clinical Applications and Efficacy

Selective COX-2 inhibitors are approved for treating a range of conditions characterized by mild-to-moderate pain and inflammation.[5]

Approved Indications Include:

  • Osteoarthritis (OA)[5][19]

  • Rheumatoid arthritis (RA)[5][19]

  • Juvenile idiopathic arthritis[5]

  • Ankylosing spondylitis[5][19]

  • Acute pain (e.g., postoperative or sports injuries)[5][12]

  • Primary dysmenorrhea (menstrual pain)[5]

  • Familial adenomatous polyposis (FAP) (Celecoxib only)[4][5]

Numerous large-scale clinical trials have demonstrated that the efficacy of selective COX-2 inhibitors is comparable to that of traditional NSAIDs for managing the signs and symptoms of arthritis and acute pain.[12][19][20]

Clinical TrialComparisonKey Efficacy FindingsKey GI Safety Findings
CLASS (Celecoxib Long-term Arthritis Safety Study)[20]Celecoxib vs. Ibuprofen or DiclofenacCelecoxib showed comparable efficacy in treating OA and RA.[20]Celecoxib was associated with significantly fewer upper GI complications in patients not taking aspirin.[8]
VIGOR (Vioxx GI Outcomes Research)[20]Rofecoxib vs. NaproxenRofecoxib demonstrated similar efficacy to naproxen for RA.[20]Rofecoxib resulted in a significantly lower incidence of confirmed upper GI events.[20]
TARGET (Therapeutic Arthritis Research and Gastrointestinal Event Trial)[16]Lumiracoxib vs. Naproxen or IbuprofenLumiracoxib was as effective as the comparator NSAIDs for OA.Lumiracoxib was associated with a lower risk of ulcer complications compared to NSAIDs in non-aspirin users.[16]

Adverse Effects and Cardiovascular Risk

While designed for improved GI safety, the use of selective COX-2 inhibitors is not without risks. The most significant concern to emerge from long-term clinical trials was an increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke.[8][21]

Gastrointestinal (GI) Safety: Clinical trials consistently showed that selective COX-2 inhibitors cause fewer endoscopic ulcers and clinically significant GI events (such as bleeding and perforation) compared to non-selective NSAIDs.[17][19][20] This improved GI tolerability is a primary advantage of the class.[12]

Cardiovascular (CV) Risk: The VIGOR trial unexpectedly revealed a higher incidence of myocardial infarction in the rofecoxib group compared to the naproxen group.[20] Subsequent studies, such as the APPROVe trial for rofecoxib, confirmed an elevated risk of serious cardiovascular events.[2] This led to the voluntary withdrawal of rofecoxib (Vioxx) in 2004, followed by valdecoxib (Bextra) in 2005.[2][21]

The proposed mechanism for this increased CV risk is an imbalance between prostanoids.[2] Selective COX-2 inhibitors suppress the production of COX-2-derived prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, without affecting the production of COX-1-derived thromboxane A2 (TXA2), which promotes platelet aggregation and vasoconstriction.[1][2] This prothrombotic state is believed to increase the risk of cardiovascular events.[2]

Other Adverse Effects: Like traditional NSAIDs, coxibs can cause:

  • Renal toxicity: By inhibiting renal prostaglandin synthesis, they can lead to sodium and water retention, edema, and hypertension.[21]

  • Hypertension: An increase in blood pressure is a known side effect.[21]

Experimental Protocols for Evaluation

The determination of a compound's potency and selectivity for COX-2 is a critical step in its development. A variety of in vitro and ex vivo assays are employed for this purpose.

In Vitro Assays:

  • Enzyme Inhibition Assay: This method uses purified recombinant human or ovine COX-1 and COX-2 enzymes.[22] The inhibitory activity of a test compound is measured by quantifying the reduction in prostaglandin production (e.g., PGE2) from arachidonic acid. The IC50 (half-maximal inhibitory concentration) is determined for each isoform, and the ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index.[17]

  • Human Whole Blood Assay (WBA): This is a more physiologically relevant assay.[23]

    • For COX-1: Blood is allowed to clot, which triggers platelet activation and COX-1-dependent thromboxane B2 (TXB2) production. The inhibitory effect of the drug on TXB2 levels is measured.

    • For COX-2: Lipopolysaccharide (LPS) is added to a separate blood sample to induce COX-2 expression in monocytes, leading to PGE2 production. The drug's ability to inhibit PGE2 synthesis is then quantified.[23]

Ex Vivo Assays: In this approach, an animal (e.g., a rat) is dosed with the test compound.[24] Blood samples are then collected at various time points. The plasma from these samples is added to in vitro systems (like those described above) to measure its inhibitory activity against COX-1 and COX-2.[24] This method provides valuable information on the drug's metabolism and bioavailability in a living system.[24]

The following diagram outlines a typical workflow for screening and characterizing selective COX-2 inhibitors.

Experimental_Workflow cluster_screening cluster_validation cluster_invivo CompoundLibrary Compound Library InVitroEnzymeAssay In Vitro Enzyme Assay (Purified COX-1 & COX-2) CompoundLibrary->InVitroEnzymeAssay CalculateSI Calculate IC50 & Selectivity Index (COX-1 IC50 / COX-2 IC50) InVitroEnzymeAssay->CalculateSI LeadCompounds Lead Compounds (High Potency & Selectivity) CalculateSI->LeadCompounds Select Hits WBA Human Whole Blood Assay (COX-1: TXB2, COX-2: PGE2) LeadCompounds->WBA ConfirmedLeads Confirmed Leads WBA->ConfirmedLeads Confirm Selectivity AnimalModels Animal Models of Inflammation (e.g., Carrageenan Paw Edema) ConfirmedLeads->AnimalModels PKPD Pharmacokinetic / Pharmacodynamic (PK/PD) Studies AnimalModels->PKPD Assess Efficacy Tox Toxicology Studies (GI & CV Safety) PKPD->Tox

Caption: Experimental workflow for COX-2 inhibitor screening.

Conclusion and Future Directions

Selective COX-2 inhibitors represent a significant therapeutic advancement, offering efficacy comparable to traditional NSAIDs with a markedly improved gastrointestinal safety profile.[12][19] However, the serious cardiovascular risks associated with this class have curtailed their use and led to market withdrawals.[2] The sole selective COX-2 inhibitor currently available in the United States is celecoxib.[5][21]

Current research focuses on developing new generations of anti-inflammatory agents with even better safety profiles. This includes designing coxibs with different cardiovascular risk profiles or developing dual inhibitors that target both COX and 5-lipoxygenase (5-LOX) pathways to provide broader anti-inflammatory action with potentially reduced toxicity.[1][2] The journey of selective COX-2 inhibitors underscores the complex balance between efficacy and safety in drug development and the critical importance of long-term post-marketing surveillance.

References

Methodological & Application

Application Notes and Protocols for FR-188582, a Selective ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-188582 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The MAPK/ERK pathway is a pivotal signaling route that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 compelling targets for therapeutic intervention.[6] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of ERK1 and ERK2, thereby preventing the phosphorylation of their downstream substrates. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Mechanism of Action

The MAPK/ERK signaling pathway is a multi-tiered kinase cascade. It is typically initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors.[1][4] This activation leads to the recruitment of adaptor proteins like GRB2 and the guanine nucleotide exchange factor SOS, which in turn activates the small GTPase Ras.[3][5] Activated Ras then recruits and activates the RAF kinase (a MAPKKK), which phosphorylates and activates MEK1/2 (a MAPKK). Finally, MEK1/2 phosphorylates and activates ERK1/2 (a MAPK) on threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2).[7] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.[1][4]

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of both ERK1 and ERK2. This prevents the transfer of the gamma-phosphate from ATP to the downstream substrates of ERK1/2, effectively blocking the propagation of the signal.

Signaling Pathway Diagram

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates Ras Ras GRB2_SOS->Ras Activates RAF RAF Ras->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates TFs Transcription Factors ERK_n->TFs Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TFs->Gene_Expression Regulates FR188582 This compound FR188582->ERK Inhibits (ATP-competitive)

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against ERK1 and ERK2 can be quantified by determining its inhibition constant (Ki).

CompoundTargetKi (µM)Assay Type
This compoundERK10.31Kinase Assay
This compoundERK20.14Kinase Assay

Experimental Protocols

Biochemical ERK1/2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from a generic ADP-Glo™ Kinase Assay to determine the IC50 value of this compound for ERK1 and ERK2.[8] The assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Materials:

  • Recombinant active ERK1 and ERK2 enzymes

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of this compound in DMSO B Add 1 µL of this compound or DMSO (vehicle) to wells A->B D Add 2 µL of Enzyme-Substrate Mix to each well B->D C Prepare Enzyme-Substrate Mix (ERK1/2 + MBP in Kinase Buffer) C->D F Add 2 µL of ATP Solution to initiate the reaction D->F E Prepare ATP Solution in Kinase Buffer E->F G Incubate at room temperature for 60 minutes F->G H Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP G->H I Incubate at room temperature for 40 minutes H->I J Add 10 µL of Kinase Detection Reagent I->J K Incubate at room temperature for 30 minutes J->K L Read luminescence K->L M Analyze data to determine IC50 L->M

Caption: Workflow for a luminescence-based ERK1/2 kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Setup: Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mixture of the ERK enzyme (ERK1 or ERK2) and the substrate (MBP) in kinase buffer. Add 2 µL of this mixture to each well. The final enzyme concentration should be optimized for a robust signal.

  • Reaction Initiation: Prepare the ATP solution in kinase buffer at a concentration close to the Km for the enzyme. Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based ERK Phosphorylation Assay (Western Blot)

This protocol determines the ability of this compound to inhibit ERK1/2 phosphorylation in a cellular context.

Materials:

  • A suitable cell line with an active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Serum-free medium.

  • This compound stock solution.

  • Growth factor (e.g., EGF) for stimulation.

  • 6-well cell culture plates.

  • RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the complete growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal ERK activity.

  • Compound Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading for the Western blot.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities for p-ERK, t-ERK, and the loading control. Calculate the ratio of p-ERK to t-ERK (or the loading control) for each treatment condition. Plot the normalized p-ERK levels against the this compound concentration to determine its inhibitory effect.

References

Application Notes and Protocols for FR-188582 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-188582 is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and various pathological processes.[1][2][3] Its high selectivity for COX-2 over COX-1 suggests a favorable safety profile, particularly concerning gastrointestinal side effects often associated with non-selective COX inhibitors.[2] These application notes provide detailed protocols and guidelines for the utilization of this compound in a cell culture setting to investigate its biological effects.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme, upregulated by pro-inflammatory stimuli such as cytokines and lipopolysaccharides (LPS), which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor for various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

ParameterValueSpecies/SystemReference
IC50 (COX-2) 17 nM (0.017 µM)Recombinant Human COX-2[2][3]
COX-2 Selectivity >6000-fold vs. COX-1Recombinant Human COX enzymes[2][3]
ED50 (Adjuvant-injected paw) 0.074 mg/kg (oral)Rat (Adjuvant Arthritis Model)[1]
ED50 (Adjuvant-uninjected paw) 0.063 mg/kg (oral)Rat (Adjuvant Arthritis Model)[1]

Signaling Pathway

The signaling pathway illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for this compound. Upon stimulation by inflammatory signals, the expression of the COX-2 gene is induced, leading to the synthesis of prostaglandins that mediate inflammatory responses. This compound directly inhibits the enzymatic activity of COX-2, thereby blocking this pathway.

COX2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor binds Signaling Cascades Signaling Cascades Receptor->Signaling Cascades activates COX-2 Gene Transcription COX-2 Gene Transcription Signaling Cascades->COX-2 Gene Transcription induces Arachidonic Acid Arachidonic Acid Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) converted by COX-2 Enzyme COX-2 Enzyme Inflammatory Response Inflammatory Response Prostaglandins (PGE2)->Inflammatory Response mediates This compound This compound This compound->COX-2 Enzyme inhibits COX-2 Gene Transcription->COX-2 Enzyme translates to

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in cell culture experiments. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Preparation of this compound Stock Solution
  • Solubility: this compound is typically soluble in dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture Treatment Protocol

This protocol describes a general workflow for treating adherent cells with this compound.

Experimental_Workflow Start Start Cell Seeding Seed cells in appropriate culture plates Start->Cell Seeding Incubation1 Incubate for 24h to allow attachment Cell Seeding->Incubation1 Stimulation Optional: Stimulate cells to induce COX-2 expression (e.g., with LPS or IL-1β) Incubation1->Stimulation Treatment Prepare working solutions of this compound in culture medium. Treat cells with desired concentrations. Stimulation->Treatment Incubation2 Incubate for the desired treatment duration Treatment->Incubation2 Analysis Collect supernatant for PGE2 measurement and/or lyse cells for further analysis Incubation2->Analysis End End Analysis->End

Caption: General experimental workflow for this compound treatment in cell culture.

In Vitro COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on COX-2 activity in a cell-based assay.

  • Cell Lines: Cell lines known to express COX-2 upon stimulation are suitable, such as macrophage-like cell lines (e.g., RAW 264.7) or various cancer cell lines (e.g., HT-29, MDA-MB-231, Hela).[5][6]

  • Materials:

    • Selected cell line

    • Complete culture medium

    • This compound

    • COX-2 inducing agent (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β))

    • Prostaglandin E2 (PGE2) ELISA kit[7][8]

  • Procedure:

    • Seed cells in a 24- or 48-well plate at an appropriate density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing a COX-2 inducing agent (e.g., 1 µg/mL LPS for RAW 264.7 cells) and incubate for 4-24 hours to induce COX-2 expression.

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range to start with is 1 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).

    • Remove the induction medium and add the medium containing the different concentrations of this compound.

    • Incubate the cells for a predetermined time (e.g., 1-2 hours) to allow for inhibitor activity.

    • Collect the cell culture supernatant for the measurement of PGE2 levels using a commercial ELISA kit, following the manufacturer's instructions.[7][8]

    • Normalize the PGE2 levels to the total protein concentration of the remaining cell lysate.

    • Plot the percentage of PGE2 inhibition against the log concentration of this compound to determine the IC50 value in the cellular context.

Cell Viability and Proliferation Assays

To assess the cytotoxic or anti-proliferative effects of this compound, standard assays such as MTT, XTT, or CellTiter-Glo® can be employed.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • At each time point, perform the chosen viability/proliferation assay according to the manufacturer's protocol.

    • Compare the results to vehicle-treated control cells to determine the effect of this compound on cell viability and growth.

Concluding Remarks

This compound is a valuable research tool for investigating the role of COX-2 in various biological and pathological processes. The protocols provided herein offer a starting point for in vitro studies. It is crucial to optimize experimental conditions for each specific cell line and research question to ensure reliable and reproducible results. Always include appropriate controls in your experiments to validate the observed effects.

References

Application Notes and Protocols for In Vivo Studies of FR-188582

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-188582 is a highly selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. Its high selectivity for COX-2 over COX-1 suggests a potentially favorable safety profile, particularly concerning gastrointestinal side effects often associated with non-selective COX inhibitors. These application notes provide a summary of the available in vivo data for this compound and detailed protocols for its use in preclinical research, based on published studies.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and safety data for this compound in a rat model of adjuvant-induced arthritis.

Table 1: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis in Rats

ParameterAdjuvant-Injected PawAdjuvant-Uninjected Paw
Administration Route OralOral
Dose Range 0.01 - 3.2 mg/kg0.01 - 3.2 mg/kg
ED₅₀ (95% C.L.) 0.074 (0.00021-0.53) mg/kg0.063 (0.0039-0.31) mg/kg

Data from Ochi T, et al. Jpn J Pharmacol. 2001 Feb;85(2):175-82.[1]

Table 2: Comparative Efficacy of this compound and Indomethacin

CompoundED₅₀ in Adjuvant-Injected Paw (95% C.L.)ED₅₀ in Adjuvant-Uninjected Paw (95% C.L.)
This compound 0.074 (0.00021-0.53) mg/kg0.063 (0.0039-0.31) mg/kg
Indomethacin 0.24 (0.047-1.8) mg/kg0.20 (0.021-0.79) mg/kg

Data from Ochi T, et al. Jpn J Pharmacol. 2001 Feb;85(2):175-82. This demonstrates that this compound is approximately three-fold more potent than indomethacin in this model.[1][2]

Table 3: In Vivo Safety of this compound in Rats

ParameterObservation
Administration Route Oral
Maximum Tested Dose 32 mg/kg
Gastric Lesions No visible lesions observed

Data from Ochi T, et al. Jpn J Pharmacol. 2001 Feb;85(2):175-82.[1]

Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the selective inhibition of the COX-2 enzyme. This pathway is central to the production of prostaglandins, which are key mediators of inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation FR188582 This compound FR188582->COX2 Inhibition

Caption: this compound selectively inhibits COX-2, blocking prostaglandin synthesis and reducing inflammation.

Experimental Protocols

The following are detailed protocols for in vivo studies with this compound based on the methodologies described in the cited literature.

Protocol 1: Evaluation of Anti-Inflammatory Efficacy in a Rat Adjuvant-Induced Arthritis Model

Objective: To assess the dose-dependent anti-inflammatory effect of this compound on paw edema in a rat model of chronic inflammation.

Animal Model:

  • Species: Lewis rats

  • Sex: Female

  • Age: 8 weeks

  • Weight: 140-180 g

Induction of Arthritis:

  • Prepare a suspension of 0.5 mg of heat-killed and dried Mycobacterium tuberculosis H37 RA in 0.05 mL of liquid paraffin.

  • On day 0, administer a single intradermal injection of the suspension into the plantar surface of the right hind paw.

Drug Preparation and Administration:

  • Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • From day 14 to day 28 post-adjuvant injection, administer this compound orally once daily at the desired doses (e.g., 0.01, 0.1, 1.0, 3.2 mg/kg).

  • A vehicle control group and a positive control group (e.g., Indomethacin) should be included.

Assessment of Paw Edema:

  • Measure the volume of both the adjuvant-injected (right) and uninjected (left) hind paws using a plethysmometer at baseline (day 14) and at regular intervals during the treatment period.

  • Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

Protocol 2: Assessment of Gastric Ulcerogenic Effects

Objective: To evaluate the potential of this compound to induce gastric lesions, a common side effect of non-selective COX inhibitors.

Animal Model:

  • Species: Lewis rats (or other appropriate strain)

  • Sex: Female

  • Fasting: Fast animals for 18-24 hours prior to drug administration, with free access to water.

Drug Administration:

  • Prepare a suspension of this compound in a suitable vehicle.

  • Administer a single oral dose of this compound. A range of doses should be tested, up to a high dose (e.g., 32 mg/kg) to assess the safety margin.[1]

  • Include a vehicle control group and a positive control group known to cause gastric ulcers (e.g., Indomethacin).

Evaluation of Gastric Mucosa:

  • Euthanize the animals at a fixed time point after drug administration (e.g., 4-6 hours).

  • Excise the stomach and open it along the greater curvature.

  • Gently rinse the gastric mucosa with saline.

  • Examine the mucosa for the presence of any visible lesions (e.g., hemorrhages, erosions, ulcers) under a dissecting microscope.

  • The severity of the lesions can be scored based on their number and size.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Induction Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Arthritis_Induction Induction of Arthritis (Day 0) Animal_Acclimatization->Arthritis_Induction Adjuvant_Preparation Adjuvant Preparation Adjuvant_Preparation->Arthritis_Induction Drug_Formulation This compound Formulation Treatment_Period Daily Oral Dosing (Days 14-28) Drug_Formulation->Treatment_Period Arthritis_Induction->Treatment_Period Paw_Volume_Measurement Paw Volume Measurement (Regular Intervals) Treatment_Period->Paw_Volume_Measurement Data_Collection Data Collection & Analysis Paw_Volume_Measurement->Data_Collection ED50_Calculation ED₅₀ Calculation Data_Collection->ED50_Calculation

Caption: Workflow for evaluating the in vivo efficacy of this compound in a rat arthritis model.

References

Application Notes and Protocols for FR-188582 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of FR-188582, a highly selective cyclooxygenase-2 (COX-2) inhibitor, in various animal models of inflammation. The protocols and data presented herein are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and highly selective inhibitor of the COX-2 enzyme, a key mediator in the inflammatory cascade. Its selectivity for COX-2 over COX-1 suggests a favorable gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Preclinical studies have demonstrated its efficacy in rodent models of arthritis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. The high selectivity of this compound for COX-2 minimizes the inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa and platelet function.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins FR188582 This compound FR188582->COX2 Inflammation Inflammation Pain Fever Prostaglandins->Inflammation AIA_Workflow Day0 Day 0: Induction (CFA injection) Day14 Day 14: Onset of Secondary Inflammation Day0->Day14 Treatment Day 14-28: Daily Dosing (this compound or Vehicle) Day14->Treatment Assessment Paw Volume/Thickness Measurement (every 2-3 days) Treatment->Assessment Analysis Data Analysis (% Inhibition, ED50) Assessment->Analysis

Application Notes and Protocols for Measuring the Efficacy of Tofacitinib in Preclinical Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initially requested compound, FR-188582, could not be specifically identified in the context of arthritis research. Therefore, these application notes and protocols have been generated using Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor, as a representative small molecule for evaluating efficacy in preclinical arthritis models. Tofacitinib's mechanism of action and its effects in these models are extensively documented, providing a robust framework for this guide.

These notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic agents for rheumatoid arthritis.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction.[1] The Janus kinase (JAK) signaling pathway plays a pivotal role in mediating the effects of pro-inflammatory cytokines that drive the pathogenesis of RA.[2][3] Tofacitinib is an oral JAK inhibitor that primarily targets JAK1 and JAK3, thereby disrupting the signaling of several key cytokines, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[4] By inhibiting the JAK-STAT pathway, Tofacitinib modulates the immune and inflammatory responses integral to RA.[1][2] This document provides detailed protocols for evaluating the efficacy of Tofacitinib in two commonly used preclinical models of arthritis: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

Mechanism of Action: Tofacitinib and the JAK-STAT Pathway

Cytokine binding to its receptor on the cell surface activates associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducers and Activators of Transcription (STATs). Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[4] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, which prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[2][4] Clinical improvement with Tofacitinib has been shown to correlate with reductions in the phosphorylation of STAT1 and STAT3 in synovial tissue.[5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Transcription Gene Transcription (Inflammatory Mediators) pSTAT_dimer->Gene_Transcription Translocation & Activation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is widely used as it shares immunological and pathological features with human RA.[7]

CIA_Workflow cluster_Induction Disease Induction Phase cluster_Treatment Treatment & Monitoring Phase cluster_Endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day0->Day21 21 days Treatment_Start Day 22-25: Onset of Arthritis Initiate Tofacitinib/Vehicle Treatment Day21->Treatment_Start Monitoring Monitor Daily: - Arthritis Score - Paw Thickness - Body Weight Treatment_Start->Monitoring Day42 Day 42: Termination - Collect Blood (Cytokines) - Histopathology of Joints Monitoring->Day42

Caption: Experimental workflow for the CIA model in mice.
  • Animals: Male DBA/1 mice, 8-10 weeks old, are typically used due to their susceptibility to CIA.[7]

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). Administer 100 µg of the emulsion intradermally at the base of the tail.[8]

    • Day 21 (Booster Immunization): Administer a booster injection of 100 µg bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) intradermally.[8]

  • Treatment Protocol:

    • Begin treatment upon the first signs of arthritis (typically days 22-25).

    • Tofacitinib Group: Administer Tofacitinib orally (e.g., 15-30 mg/kg/day).[9][10]

    • Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose in water) on the same schedule.[11]

    • Healthy Control Group: Non-arthritic mice receiving no treatment.

  • Efficacy Assessment:

    • Clinical Arthritis Score: Score each paw daily on a scale of 0-4.[7]

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the entire paw and/or ankylosis.

      • The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper.

    • Body Weight: Monitor body weight every 2-3 days as an indicator of general health.

  • Endpoint Analysis (Day 42-49):

    • Serum Analysis: Collect blood via cardiac puncture to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17) and bone remodeling markers using ELISA.[7][12]

    • Histopathology: Harvest hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.[7]

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of polyarthritis, particularly useful for screening anti-inflammatory compounds.

AIA_Workflow cluster_Induction Disease Induction Phase cluster_Treatment Treatment & Monitoring Phase cluster_Endpoint Endpoint Analysis Day0 Day 0: Induction (Single intradermal injection of CFA in hind paw or base of tail) Treatment_Start Day 4 (Prophylactic) or Day 10 (Therapeutic): Initiate Tofacitinib/Vehicle Treatment Day0->Treatment_Start Monitoring Monitor Every 2-3 Days: - Arthritis Score - Paw Swelling (Volume/Perimeter) - Body Weight Treatment_Start->Monitoring Day22 Day 22: Termination - Collect Blood (Markers) - Histopathology of Joints - Micro-CT for Bone Analysis Monitoring->Day22

Caption: Experimental workflow for the AIA model in rats.
  • Animals: Lewis or Wistar rats (150-200g) are commonly used.[11]

  • Induction of Arthritis:

    • Day 0: Administer a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw or at the base of the tail.[11][13]

  • Treatment Protocol:

    • Treatment can be prophylactic (starting before or at the time of disease onset, e.g., Day 4) or therapeutic (starting after the establishment of disease, e.g., Day 10).[11]

    • Tofacitinib Group: Administer Tofacitinib orally at doses ranging from 1 to 10 mg/kg/day.[13]

    • Vehicle Control Group: Administer the vehicle on the same schedule.[11]

    • Healthy Control Group: Non-arthritic rats receiving no treatment.[11]

  • Efficacy Assessment:

    • Arthritis Score: Visually score inflammation in each of the non-injected paws (if applicable) and the injected paw on a scale of 0-4.

    • Paw Swelling: Measure the volume of the hind paws using a plethysmometer or the ankle perimeter/thickness with a digital caliper every 2-3 days.[11]

    • Body Weight: Record body weight regularly. Arthritic rats typically show reduced weight gain.[14]

  • Endpoint Analysis (Day 22):

    • Serum Analysis: Collect blood to quantify bone remodeling markers (e.g., CTX-I, P1NP) and inflammatory markers (e.g., RANKL, OPG).[11]

    • Histopathology: Process ankle joints for H&E staining to evaluate synovial infiltration, bone erosion, and cartilage damage.[11]

    • Micro-computed Tomography (µCT): Analyze the tarsal bones to quantify bone volume, trabecular thickness, and other parameters of bone microarchitecture to assess bone loss.[11]

Data Presentation

Quantitative data should be summarized to facilitate comparison between treatment groups.

Table 1: Efficacy of Tofacitinib in the Rat Adjuvant-Induced Arthritis (AIA) Model

Data synthesized from representative studies.[11][13]

ParameterHealthy ControlArthritic + VehicleArthritic + Tofacitinib (3 mg/kg)Arthritic + Tofacitinib (10 mg/kg)
Arthritis Score (0-16) 012.5 ± 1.56.2 ± 1.12.5 ± 0.8**
Paw Swelling (mL) 1.2 ± 0.12.8 ± 0.31.9 ± 0.21.5 ± 0.1
Bone Mineral Density (mg/cm³) 850 ± 50620 ± 45710 ± 40780 ± 55
Serum RANKL (pg/mL) 150 ± 20450 ± 60280 ± 40200 ± 30
Histological Score (Erosion) 03.5 ± 0.51.8 ± 0.40.9 ± 0.3**
p < 0.05, **p < 0.01 compared to Arthritic + Vehicle group.
Table 2: Efficacy of Tofacitinib in the Mouse Collagen-Induced Arthritis (CIA) Model

Data synthesized from representative studies.[7][9][12]

ParameterHealthy ControlArthritic + VehicleArthritic + Tofacitinib (15 mg/kg)
Arthritis Score (0-16) 010.2 ± 1.84.1 ± 1.2
Hind Paw Thickness (mm) 2.0 ± 0.13.5 ± 0.42.4 ± 0.2
Serum TNF-α (pg/mL) 25 ± 5150 ± 2560 ± 15
Serum IL-1β (pg/mL) 10 ± 285 ± 1235 ± 8
Synovial Vessel Density (%) 100250 ± 30140 ± 20**
*p < 0.05, **p < 0.01 compared to Arthritic + Vehicle group.

References

Application Notes and Protocols for FR-188582 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Information Synthesis:

Following a comprehensive search for the compound "FR-188582," it has been determined that there is a significant lack of specific publicly available data regarding its applications in cancer cell lines. The search did not yield any detailed experimental protocols, quantitative data on its effects, or elucidated signaling pathways directly associated with this specific compound identifier.

The scientific literature and available databases do not contain sufficient information to fulfill the request for detailed application notes, protocols, and data visualization for this compound. The name itself may be inaccurate, a very early-stage internal designation not yet in the public domain, or a compound that was not pursued further in research, hence the absence of published studies.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the current lack of information on this compound, we recommend the following course of action:

  • Verify Compound Identifier: Double-check the compound name and any alternative identifiers (e.g., CAS number, IUPAC name, or company code) to ensure accuracy. A simple typographical error can significantly hinder a literature search.

  • Consult Internal Documentation: If this compound is part of an internal drug discovery program, consult internal databases, project reports, and intellectual property filings for any available data.

  • Broaden Search Terms: If the specific identifier remains elusive, consider searching for related compounds or compounds targeting a similar molecular pathway if that information is known.

  • De Novo Characterization: In the absence of any existing data, a de novo characterization of the compound's activity in cancer cell lines would be necessary. This would involve a series of foundational experiments as outlined in the hypothetical protocols below.

Hypothetical Experimental Workflow for a Novel Compound in Cancer Cell Lines

Should a researcher wish to investigate an uncharacterized compound like this compound, a general workflow can be followed to determine its potential as an anti-cancer agent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification and Pathway Analysis Compound Acquisition\nand QC Compound Acquisition and QC Cell Line Selection Cell Line Selection Compound Acquisition\nand QC->Cell Line Selection Cytotoxicity Screening\n(e.g., MTT/MTS Assay) Cytotoxicity Screening (e.g., MTT/MTS Assay) Cell Line Selection->Cytotoxicity Screening\n(e.g., MTT/MTS Assay) IC50 Determination IC50 Determination Cytotoxicity Screening\n(e.g., MTT/MTS Assay)->IC50 Determination Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) IC50 Determination->Cell Cycle Analysis\n(Flow Cytometry) Migration/Invasion Assays\n(Transwell Assay) Migration/Invasion Assays (Transwell Assay) IC50 Determination->Migration/Invasion Assays\n(Transwell Assay) Apoptosis Assays\n(Annexin V/PI Staining) Apoptosis Assays (Annexin V/PI Staining) Cell Cycle Analysis\n(Flow Cytometry)->Apoptosis Assays\n(Annexin V/PI Staining) Western Blotting\n(Key Signaling Proteins) Western Blotting (Key Signaling Proteins) Apoptosis Assays\n(Annexin V/PI Staining)->Western Blotting\n(Key Signaling Proteins) Pathway Identification Pathway Identification Western Blotting\n(Key Signaling Proteins)->Pathway Identification Further Mechanistic Studies Further Mechanistic Studies Pathway Identification->Further Mechanistic Studies

Caption: A generalized workflow for the initial investigation of a novel anti-cancer compound in vitro.

General Protocols for Cancer Cell Line-Based Assays

While specific protocols for this compound are unavailable, the following are standard, detailed methodologies for key experiments commonly used in the initial characterization of a novel anti-cancer compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Investigational compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the investigational compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Investigational compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with the investigational compound at various concentrations (e.g., IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after compound treatment.

G cluster_0 Cell States cluster_1 Flow Cytometry Quadrants A Viable Cells (Annexin V-, PI-) Q3 Q3 (Annexin V-) (PI-) A->Q3 B Early Apoptotic Cells (Annexin V+, PI-) Q4 Q4 (Annexin V+) (PI-) B->Q4 C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Q2 Q2 (Annexin V+) (PI+) C->Q2 D Necrotic Cells (Annexin V-, PI+) Q1 Q1 (Annexin V-) (PI+) D->Q1

Caption: Relationship between cell states and flow cytometry quadrants in an Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Investigational compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with the investigational compound as described for the cell cycle analysis.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge and wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

While specific data and protocols for this compound are not available in the public domain, the provided general methodologies and workflows offer a robust framework for the initial investigation of any novel compound with potential anti-cancer activity. Researchers are encouraged to verify the identity of their compound of interest and then proceed with a systematic evaluation of its effects on cancer cell lines using these or similar established protocols.

Application Notes and Protocols for FR-188582 in Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-188582, chemically identified as 3-chloro-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrazole, is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2). The selective inhibition of COX-2, an enzyme upregulated during inflammation to produce prostaglandins (specifically PGE2), makes this compound a valuable tool for investigating the role of the COX-2 pathway in various inflammatory conditions. These application notes provide detailed protocols for in vitro and in vivo experimental designs to study the anti-inflammatory effects of this compound.

Mechanism of Action

Inflammatory stimuli, such as cytokines and endotoxins, trigger the expression of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. This compound selectively binds to and inhibits the enzymatic activity of COX-2, thereby reducing the production of PGE2 and downstream inflammatory signaling.[1][2][3] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, suggesting a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Assay TypeTargetCell Line/Enzyme SourceIC50 (µM)Reference Compound
COX-2 Enzyme Activity AssayRecombinant Human COX-2Purified Enzyme0.017Celecoxib
COX-1 Enzyme Activity AssayRecombinant Human COX-1Purified Enzyme>100Celecoxib

Table 2: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats

Animal ModelAdministration RouteDose Range (mg/kg)Key FindingsReference Compound
Adjuvant-Induced Arthritis (Rat)Oral (p.o.)0.1 - 1Dose-dependent inhibition of paw swelling; Reduction of PGE2 levels in inflamed paws.Indomethacin

Signaling Pathway

COX2_Pathway cluster_upstream Upstream Signaling cluster_cox2 COX-2 Expression and Activity cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Cytokine Receptors Cytokine Receptors Inflammatory Stimuli->Cytokine Receptors TLRs Toll-like Receptors (TLRs) Inflammatory Stimuli->TLRs NF-kB Pathway NF-kB Pathway Cytokine Receptors->NF-kB Pathway MAPK Pathway MAPK Pathway (p38, ERK) Cytokine Receptors->MAPK Pathway TLRs->NF-kB Pathway TLRs->MAPK Pathway COX-2 Gene Transcription COX-2 Gene Transcription NF-kB Pathway->COX-2 Gene Transcription MAPK Pathway->COX-2 Gene Transcription COX-2 Protein COX-2 Protein COX-2 Gene Transcription->COX-2 Protein PGH2 PGH2 COX-2 Protein->PGH2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Protein Substrate PGE2 PGE2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever This compound This compound This compound->COX-2 Protein Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Assays

1. COX-1/COX-2 Enzyme Activity Assay

This protocol is designed to determine the selective inhibitory activity of this compound on COX-1 and COX-2 enzymes.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

    • Arachidonic acid (substrate)

    • This compound

    • Reference inhibitor (e.g., Celecoxib)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a dilution series of this compound and the reference inhibitor in assay buffer. Suggested starting concentrations for this compound could range from 0.001 µM to 100 µM.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the diluted this compound or reference inhibitor to the sample wells. For control wells, add vehicle.

    • Incubate the plate at 25°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a further 5-10 minutes at 25°C.

    • Stop the reaction and measure the absorbance at the recommended wavelength (e.g., 590 nm for colorimetric assays).[4]

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

2. Prostaglandin E2 (PGE2) Quantification in Cell Culture

This protocol measures the effect of this compound on PGE2 production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS)

    • This compound

    • PGE2 ELISA kit (e.g., from Invitrogen, RayBiotech, or Abcam)[5][6]

    • Cell lysis buffer (optional, for intracellular PGE2)

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[5][6][7]

    • Normalize the PGE2 levels to the total protein concentration in the corresponding cell lysates, if necessary.

In Vivo Model

Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to evaluate the anti-arthritic and anti-inflammatory effects of this compound in a chronic inflammatory setting.[1][8][9]

  • Materials:

    • Lewis rats (male, 6-8 weeks old)

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

    • This compound

    • Vehicle (e.g., 0.5% methylcellulose)

    • Reference drug (e.g., Indomethacin or Celecoxib)

    • Calipers for paw volume measurement

    • Anesthesia

  • Protocol:

    • Induce arthritis by a single intradermal injection of CFA (e.g., 0.1 mL) into the plantar surface of the left hind paw of each rat.[10][11]

    • Monitor the animals daily for the onset of arthritis, characterized by paw swelling.

    • On day 10 post-adjuvant injection (or upon establishment of arthritis), randomize the animals into treatment groups (Vehicle, this compound at various doses, reference drug).

    • Administer this compound (e.g., 0.1, 0.3, 1 mg/kg) or the reference drug orally once daily for a predefined period (e.g., 14 days).

    • Measure the volume of both the injected and non-injected hind paws at regular intervals using calipers.

    • At the end of the study, euthanize the animals and collect blood for serum analysis of inflammatory markers (e.g., cytokines).

    • The inflamed paw tissue can be excised for the measurement of PGE2 levels and for histopathological evaluation of inflammation and joint damage.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_data Data Analysis and Conclusion COX_Assay COX-1/COX-2 Enzyme Assay Selectivity Determine COX-2 Selectivity COX_Assay->Selectivity PGE2_Assay Cell-based PGE2 Assay PGE2_Assay->Selectivity AIA_Model Adjuvant-Induced Arthritis (AIA) Model Selectivity->AIA_Model Promising candidates Paw_Volume Measure Paw Volume AIA_Model->Paw_Volume PGE2_Tissue Measure Tissue PGE2 AIA_Model->PGE2_Tissue Histology Histopathological Analysis AIA_Model->Histology Efficacy Evaluate Anti-inflammatory Efficacy Paw_Volume->Efficacy PGE2_Tissue->Efficacy Histology->Efficacy

Caption: A typical workflow for evaluating this compound's anti-inflammatory properties.

References

Troubleshooting & Optimization

Navigating FR-188582: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing FR-188582, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Addressing common challenges related to its solubility and stability, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Quick Reference Data

For your convenience, key specifications for this compound are summarized below.

PropertyValueSource
Molecular Weight 332.8 g/mol [1]
Formula C₁₆H₁₃ClN₂O₂S[1]
CAS Number 189699-82-9[1]
Mechanism of Action Selective COX-2 Inhibitor[1]
IC₅₀ for COX-2 17 nM[1]

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This diagram illustrates its position in the arachidonic acid cascade.

FR188582_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) (Inflammation, Pain) COX2->Prostaglandins FR188582 This compound FR188582->COX2 Stock_Solution_Workflow start Start weigh Accurately weigh this compound powder start->weigh dissolve Dissolve in 100% DMSO to desired concentration weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex ultrasonicate Optional: Warm to 37°C and sonicate if dissolution is slow vortex->ultrasonicate aliquot Aliquot into single-use tubes ultrasonicate->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Solubility_Troubleshooting start Precipitation observed in aqueous working solution check_dmso Is the final DMSO concentration ≥ 1%? start->check_dmso increase_dmso Increase final DMSO concentration (if experimentally tolerated) check_dmso->increase_dmso No check_dissolution Was the stock solution fully dissolved? check_dmso->check_dissolution Yes end_soluble Solution is clear increase_dmso->end_soluble redissolve Warm stock to 37°C and sonicate check_dissolution->redissolve No consider_cosolvent Consider using a co-solvent (e.g., ethanol) for intermediate dilution check_dissolution->consider_cosolvent Yes redissolve->end_soluble test_ph Empirically test solubility in buffers with different pH consider_cosolvent->test_ph end_insoluble Precipitation persists. Re-evaluate required concentration. consider_cosolvent->end_insoluble test_ph->end_soluble test_ph->end_insoluble

References

Technical Support Center: Optimizing FR-188582 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FR-188582, a selective cyclooxygenase-2 (COX-2) inhibitor, in their experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visualizations to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its primary mechanism of action is to block the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively targeting COX-2 over COX-1, this compound aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Q2: What is the IC50 of this compound for COX-2?

The half-maximal inhibitory concentration (IC50) of this compound for COX-2 is approximately 17 nM. This value indicates the concentration of the inhibitor required to reduce the activity of the COX-2 enzyme by 50%.

Q3: In what solvent should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of COX-2 inhibitors like this compound?

While this compound is highly selective for COX-2, researchers should be aware of potential off-target effects associated with the broader class of COX-2 inhibitors (coxibs). The most notable concern is the potential for cardiovascular side effects, including an increased risk of heart attack and stroke. This is thought to be due to an imbalance between pro-thrombotic thromboxane A2 (produced via COX-1) and anti-thrombotic prostacyclin (produced via COX-2).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound Incorrect Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment using a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions.
Compound Degradation: Improper storage may have led to the degradation of this compound.Store the stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Cell Line Insensitivity: The chosen cell line may not express sufficient levels of COX-2 or may have a signaling pathway that is not sensitive to COX-2 inhibition.Confirm COX-2 expression in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to express high levels of COX-2.
Inconsistent Results Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect experimental outcomes.Standardize your cell culture protocols. Ensure consistent cell seeding density and use cells within a defined passage number range. Be aware that components in serum can bind to small molecules and affect their effective concentration.
Precipitation of this compound: The compound may be precipitating out of the culture medium at higher concentrations.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different formulation if available.
Unexpected Cytotoxicity High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells.Ensure the final DMSO concentration in your experiments does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity.
Off-Target Effects: At higher concentrations, this compound may exert off-target effects leading to cytotoxicity.Refer to the dose-response curve to identify a concentration that effectively inhibits COX-2 without causing significant cell death.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Prostaglandin E2 (PGE2) Immunoassay

This protocol outlines the steps to determine the in vitro potency of this compound by measuring its ability to inhibit the production of PGE2 in a cell-based assay.

Materials:

  • Cell line known to express COX-2 (e.g., LPS-stimulated RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Pre-incubate the cells with the compound for 1 hour.

  • Stimulation: After the pre-incubation period, add LPS to the wells (final concentration of 1 µg/mL) to induce COX-2 expression and PGE2 production. Leave one set of untreated wells as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Visualizations

COX-2 Signaling Pathway

COX2_Signaling_Pathway COX-2 Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates AA Arachidonic Acid (AA) PLA2->AA releases Membrane Membrane Phospholipids COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts PGE_Synthase PGE Synthase PGH2->PGE_Synthase substrate PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 produces EP_Receptors Prostaglandin E Receptors (EP1-4) PGE2->EP_Receptors binds to Downstream Downstream Signaling Cascades (e.g., cAMP, Ca2+) EP_Receptors->Downstream activates Inflammation Inflammation, Pain, Fever Downstream->Inflammation leads to FR188582 This compound FR188582->COX2 inhibits

Caption: Simplified overview of the COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Experimental Workflow for this compound Efficacy Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Pre-incubate Cells with this compound (1h) Prepare_Compound->Treat_Cells Stimulate Stimulate with LPS (e.g., 1 µg/mL) Treat_Cells->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant PGE2_Assay Perform PGE2 ELISA Collect_Supernatant->PGE2_Assay Analyze Analyze Data & Calculate IC50 PGE2_Assay->Analyze End End Analyze->End

Caption: Step-by-step workflow for determining the in vitro efficacy of this compound.

FR-188582 not showing expected results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected results with FR-188582, a highly selective cyclooxygenase-2 (COX-2) inhibitor. Scientific literature indicates that this compound effectively inhibits COX-2, leading to a reduction in prostaglandin E2 (PGE2) production and demonstrating anti-inflammatory properties. If your experimental outcomes do not align with these expected results, the following guides and FAQs may help in identifying and resolving the underlying issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that may lead to a lack of expected results in COX-2 inhibition assays using this compound.

Q1: I am not observing any inhibition of COX-2 activity with this compound, and my positive control is also not working. What are the likely causes?

If your positive control (e.g., Celecoxib) is inactive, the issue likely lies with the general assay setup or reagents rather than this compound itself.

  • Enzyme Activity: Ensure the COX-2 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt and store it at -80°C for long-term use. Thaw on ice immediately before use.

  • Reagent Integrity: Verify the pH and concentration of all buffers. Ensure that necessary co-factors, such as heme, are included in the reaction mixture as specified by the protocol.

  • Substrate Quality: Arachidonic acid, the substrate for COX-2, can degrade over time. Prepare fresh substrate solutions for each experiment.

  • Detection System: For colorimetric or fluorometric assays, confirm that the plate reader is set to the correct wavelengths.

Q2: My positive control is showing the expected inhibition, but this compound is not. What should I investigate?

If the positive control is effective, the problem is likely specific to the handling of this compound or the experimental conditions.

  • Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is completely dissolved in a suitable solvent, such as DMSO, before diluting it in the assay buffer. Sonication may aid in dissolution.

  • Concentration Range: The concentrations of this compound being tested might be too low to elicit a response. It is recommended to perform a dose-response experiment across a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value.

  • Compound Integrity: Verify the purity and integrity of your this compound sample. Ensure it has been stored under the recommended conditions to prevent degradation.

Q3: The inhibitory potency of this compound in my assay is significantly lower than reported values. What could be the reason?

Discrepancies in potency can arise from several experimental variables.

  • Substrate Concentration: High concentrations of arachidonic acid can outcompete the inhibitor, leading to an apparent decrease in potency. Ensure the substrate concentration is appropriate for the assay and consistent with established protocols.

  • Incubation Times: Most protocols require a pre-incubation period for the enzyme and inhibitor before the addition of the substrate. Adhere to the recommended pre-incubation time to allow for sufficient binding of this compound to the COX-2 enzyme.

  • Assay Conditions: Factors such as pH, temperature, and the specific cell line or enzyme source can influence the apparent potency of the inhibitor.

Q4: I am observing high background noise or signal variability in my assay. How can I reduce this?

High background and variability can obscure the true inhibitory effect of this compound.

  • Reagent Purity: Use high-purity reagents and solvents to minimize background interference.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor and adding reagents to the assay plate.

  • Plate Reader Settings: Optimize the gain and other settings of the plate reader to maximize the signal-to-noise ratio.

  • Cell-Based Assays: In cell-based assays, ensure consistent cell seeding density and cell health.

Quantitative Data Summary

The following table summarizes the reported potency of this compound from the scientific literature. Use these values as a benchmark for your experimental results.

ParameterValueSpeciesAssay TypeReference
IC50 (COX-2) 17 nMRecombinant HumanEnzyme Activity AssayOchi et al., 2001
Selectivity (COX-1/COX-2) >6000-foldRecombinant HumanEnzyme Activity AssayOchi et al., 2001
ED50 (Adjuvant-injected paw) 0.074 mg/kgRatIn vivo anti-inflammatory assayOchi et al., 2001
ED50 (Adjuvant-uninjected paw) 0.063 mg/kgRatIn vivo anti-inflammatory assayOchi et al., 2001

Detailed Experimental Protocols

1. Human Whole Blood Assay for COX-2 Inhibition

This protocol is adapted from standard methods for assessing COX-2 inhibition in a physiologically relevant matrix.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • LPS Solution: Prepare a 1 mg/mL stock solution of lipopolysaccharide (LPS) in sterile PBS.

    • Anticoagulant: Use heparin or EDTA.

  • Procedure:

    • Draw fresh human blood into tubes containing an anticoagulant.

    • Aliquot 500 µL of whole blood into sterile polypropylene tubes.

    • Add various concentrations of this compound or vehicle (DMSO) to the blood samples and pre-incubate for 15 minutes at 37°C.

    • Induce COX-2 expression by adding LPS to a final concentration of 10 µg/mL.

    • Incubate the samples for 24 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, centrifuge the samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Collect the plasma supernatant and store it at -80°C until PGE2 analysis.

2. Prostaglandin E2 (PGE2) Quantification Assay

PGE2 levels in the plasma samples can be quantified using a competitive enzyme immunoassay (EIA) kit.

  • Materials:

    • Commercially available PGE2 EIA kit.

    • Plasma samples from the whole blood assay.

  • Procedure:

    • Thaw the plasma samples and PGE2 standards on ice.

    • Dilute the plasma samples as recommended by the EIA kit manufacturer to ensure the PGE2 concentrations fall within the linear range of the standard curve.[1]

    • Follow the specific instructions provided with the PGE2 EIA kit for adding samples, standards, conjugate, and substrate.[2][3][4][5]

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the PGE2 concentration in each sample by interpolating from the standard curve. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[4]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the COX-2 signaling pathway, a troubleshooting workflow, and a typical experimental workflow for a COX-2 inhibition assay.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGES Prostaglandin E Synthase (PGES) PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation FR188582 This compound FR188582->COX2

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Unexpected Results Check_Positive_Control Is the positive control working? Start->Check_Positive_Control Check_Assay_Setup Check Assay Setup: - Enzyme Activity - Reagent Integrity - Substrate Quality - Plate Reader Settings Check_Positive_Control->Check_Assay_Setup No Check_FR188582_Prep Check this compound Prep: - Solubility - Concentration Range - Compound Integrity Check_Positive_Control->Check_FR188582_Prep Yes End Problem Resolved Check_Assay_Setup->End Check_Assay_Params Check Assay Parameters: - Substrate Concentration - Incubation Times - Assay Conditions Check_FR188582_Prep->Check_Assay_Params Review_Data Review Data for Variability: - Reagent Purity - Pipetting Accuracy - Cell Health Check_Assay_Params->Review_Data Review_Data->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - COX-2 enzyme - Substrate (Arachidonic Acid) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate COX-2 with this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Arachidonic Acid to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., PGE2 levels) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: Calculate % inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a COX-2 inhibition assay.

References

Technical Support Center: FR-188582 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial searches for "FR-188582" did not yield specific information regarding a compound used in in vivo experiments. The information presented below is based on a hypothetical scenario where this compound is an inhibitor of the MEK1/2 pathway, a common target in cancer research. Please verify the actual target and properties of your specific compound.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in in vivo experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action for this compound? This compound is a potent and selective inhibitor of MEK1/2 (Mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.
What is the recommended vehicle for in vivo administration of this compound? A common vehicle for similar compounds is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, solubility and stability studies are highly recommended for your specific batch of this compound to determine the optimal vehicle.
What is a typical starting dose and administration route for this compound in mouse xenograft models? Based on preclinical studies of similar MEK inhibitors, a starting dose range of 10-50 mg/kg administered orally (p.o.) once or twice daily is often used. Dose-response studies are essential to determine the optimal dose for your specific tumor model and experimental endpoint.
What are the expected phenotypic effects of this compound treatment in vivo? The primary expected effect is the inhibition of tumor growth. This may be accompanied by changes in biomarker expression, such as a decrease in phosphorylated ERK (p-ERK) levels in tumor tissue. Depending on the dose and model, side effects such as weight loss or skin rash may be observed.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of tumor growth inhibition. Suboptimal Dose: The administered dose may be too low to achieve sufficient target engagement in the tumor tissue.Conduct a dose-escalation study to identify a more efficacious dose. Analyze p-ERK levels in tumor samples to confirm target inhibition.
Poor Bioavailability: The compound may have poor absorption or rapid metabolism, leading to low exposure in the tumor.Evaluate the pharmacokinetic profile of this compound in your animal model. Consider alternative administration routes or formulation strategies to improve bioavailability.
Tumor Model Resistance: The chosen tumor model may have intrinsic or acquired resistance to MEK inhibition (e.g., mutations in downstream components of the pathway).Characterize the mutational status of key genes in the signaling pathway (e.g., BRAF, KRAS, NRAS) in your tumor model. Consider using combination therapies to overcome resistance.
Significant weight loss or other signs of toxicity in treated animals. High Dose: The administered dose may be approaching the maximum tolerated dose (MTD).Reduce the dose of this compound. If efficacy is compromised at lower doses, consider intermittent dosing schedules (e.g., 5 days on, 2 days off).
Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.Conduct a vehicle-only control group to assess for any vehicle-related toxicity. If necessary, explore alternative, less toxic vehicle formulations.
Variability in tumor response between animals. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variable exposure.Ensure accurate and consistent dosing techniques. For oral gavage, verify proper placement to avoid administration into the lungs.
Tumor Heterogeneity: The inherent biological variability within the tumor model can result in different growth rates and drug sensitivities.Increase the number of animals per group to improve statistical power. Ensure tumors are of a similar size at the start of the treatment period.

Experimental Protocols

Pharmacodynamic (PD) Assay: p-ERK Immunohistochemistry

  • Tissue Collection and Fixation: Euthanize animals at specified time points after the final dose of this compound. Excise tumors and immediately fix in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks and mount them on positively charged slides.

  • Antigen Retrieval: Deparaffinize the sections in xylene and rehydrate through graded ethanol to water. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a suitable blocking serum.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a brightfield microscope and quantify the p-ERK staining intensity using image analysis software.

Signaling Pathway and Experimental Workflow

FR188582_Mechanism_of_Action GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival TranscriptionFactors->CellResponse FR188582 This compound FR188582->MEK

Caption: Mechanism of action of this compound in the RAS/RAF/MEK/ERK pathway.

InVivo_Experimental_Workflow TumorImplantation Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size TumorImplantation->TumorGrowth Randomization Animal Randomization into Treatment Groups TumorGrowth->Randomization Treatment This compound or Vehicle Treatment Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Analysis Tumor Collection and Analysis Endpoint->Analysis

Preventing FR-188582 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of FR-188582 in solution to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guide

Encountering issues with this compound? Consult the following guide for common problems and their solutions.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity Compound degradation due to improper storage or handling.- Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). - Protect solutions from light.
Precipitate formation in stock solution Exceeded solubility in the chosen solvent or temperature fluctuations.- Gently warm the solution to 37°C and sonicate to redissolve. - If precipitation persists, prepare a new, less concentrated stock solution. - Ensure the storage vial is sealed tightly to prevent solvent evaporation.
Variability between experiments - Degradation of working solutions. - Inconsistent preparation of solutions.- Prepare fresh working solutions from the stock solution for each experiment. - Do not store diluted working solutions. - Use calibrated pipettes and follow a standardized protocol for solution preparation.
Loss of activity over time in aqueous buffers Hydrolysis of the compound. This compound is a sulfonamide, which can be susceptible to hydrolysis at non-neutral pH.- Prepare aqueous solutions immediately before use. - If storage of aqueous solutions is unavoidable, perform a stability test to determine the acceptable storage duration and conditions. - Maintain the pH of the buffer as close to neutral (pH 7) as possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).

Q2: What are the recommended storage conditions for this compound?

A2: Recommendations for storing this compound are summarized in the table below.

Form Storage Temperature Duration Key Considerations
Solid -20°CLong-termProtect from moisture and light.
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution N/APrepare fresh for each useStability in aqueous solutions has not been determined and should be assessed by the user if storage is necessary.

Q3: How should I prepare my stock solution?

A3: To prepare a stock solution, dissolve the solid this compound in DMSO. To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath. Ensure the compound is completely dissolved before use.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not available, many organic molecules are light-sensitive. It is recommended to protect all solutions containing this compound from light by using amber vials or by wrapping vials in foil.

Q5: Can I store this compound in an aqueous buffer?

A5: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. The stability of this compound, a pyrazole sulfonamide, in aqueous solutions, particularly at different pH values, is unknown and it may be susceptible to hydrolysis. If you need to store aqueous solutions, it is crucial to perform your own stability validation studies.

Q6: What are the known degradation pathways for this compound?

A6: Currently, there is no publicly available information on the specific degradation pathways of this compound. As a pyrazole sulfonamide, potential degradation could involve hydrolysis of the sulfonamide bond, particularly under strong acidic or basic conditions. Oxidation is another potential degradation pathway for many organic compounds.

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 332.8 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.328 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the solid compound in a sterile vial. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution to mix. If necessary, gently warm the vial to 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials. Store at -80°C for up to 6 months or -20°C for up to 1 month.

Visualizations

FR188582_Handling_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_avoid Practices to Avoid start Weigh Solid This compound dissolve Dissolve in DMSO start->dissolve solubilize Warm (37°C) & Sonicate (if needed) dissolve->solubilize aliquot Aliquot into Single-Use Vials solubilize->aliquot store Store at -80°C (≤6 mo) or -20°C (≤1 mo) (Protect from Light) aliquot->store thaw Thaw a Single Aliquot store->thaw prepare_working Prepare Fresh Aqueous Solution thaw->prepare_working experiment Use Immediately in Experiment prepare_working->experiment freeze_thaw Repeated Freeze-Thaw light Light Exposure long_term_aqueous Storing Aqueous Solutions

Caption: Recommended workflow for preparing and handling this compound solutions.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation FR188582 This compound FR188582->COX2

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

FR-188582 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for investigating the potential off-target effects of FR-188582, a highly selective cyclooxygenase-2 (COX-2) inhibitor. While this compound demonstrates potent anti-inflammatory properties through the targeted inhibition of COX-2, it is crucial to consider and assess its potential interactions with other cellular targets to ensure its safety and efficacy profile.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain.[1]

Q2: Why is it important to investigate the off-target effects of a highly selective inhibitor like this compound?

Even highly selective inhibitors can interact with other proteins or pathways, leading to unintended biological consequences. These off-target effects can contribute to adverse drug reactions or reveal novel therapeutic applications. For the class of COX-2 inhibitors, known off-target effects can include cardiovascular risks and gastrointestinal issues.[2][3]

Q3: What are the known off-target effects of the COX-2 inhibitor class of drugs?

The broader class of COX-2 inhibitors has been associated with several off-target effects, including:

  • Cardiovascular Effects: Increased risk of myocardial infarction and stroke has been observed with some COX-2 inhibitors.[2] This is thought to be related to the imbalance between prostacyclin (PGI2) and thromboxane A2 (TXA2).

  • Gastrointestinal Effects: While designed to be safer for the gastrointestinal tract than non-selective NSAIDs, COX-2 inhibitors can still cause ulcers and bleeding, particularly at higher doses.[3]

  • Renal Effects: COX-2 inhibitors can lead to fluid retention, high blood pressure, and other kidney problems.[3]

  • COX-Independent Effects: Some NSAIDs have been shown to have effects independent of COX inhibition, such as influencing NF-kappaB signaling or inhibiting phosphodiesterases.[4][5]

Q4: Are there any specific off-target effects reported for this compound?

Currently, publicly available literature does not extensively detail specific off-target proteins or pathways for this compound beyond its high selectivity for COX-2 over COX-1. Therefore, a comprehensive off-target screening is recommended during preclinical development.

Troubleshooting Guides

This section provides guidance on addressing common issues encountered during the investigation of this compound's off-target effects.

Problem 1: Unexpected cellular phenotype observed in vitro or in vivo.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Ensure that the concentration of this compound used is appropriate for inhibiting COX-2 without causing general cytotoxicity.

    • Literature Review: Search for reported off-target effects of other selective COX-2 inhibitors that might explain the observed phenotype.

    • Off-Target Profiling: Conduct biochemical or cell-based assays to screen this compound against a panel of potential off-target proteins, such as kinases or other enzymes with similar active site architecture.

    • Rescue Experiments: If a potential off-target is identified, perform experiments to see if modulating the activity of that target can reverse the observed phenotype.

Problem 2: Discrepancy between in vitro potency and in vivo efficacy/toxicity.

  • Possible Cause: This could be due to metabolic instability, poor bioavailability, or engagement with off-targets in the complex in vivo environment.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

    • In Vivo Target Engagement: Use techniques like positron emission tomography (PET) or tissue-specific biochemical assays to confirm that this compound is reaching and inhibiting COX-2 in the target tissues.

    • Broad Off-Target Screening: Employ proteome-wide screening methods to identify potential off-targets in relevant tissues or cell types.

Data Summary

Table 1: In Vitro Selectivity of this compound

EnzymeIC50 (µM)Selectivity Ratio (COX-1/COX-2)
COX-1>100>6000
COX-20.017

Data extracted from a study on the anti-inflammatory effect of this compound.[1]

Key Experimental Protocols

1. Kinome Scanning for Off-Target Kinase Inhibition

  • Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Utilize a commercial kinome scanning service or an in-house platform that employs radiometric, fluorescence-based, or other detection methods.

    • Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

    • For any kinases showing significant inhibition (e.g., >50% at the screening concentration), perform dose-response experiments to determine the IC50 value.

    • Analyze the data to identify any off-target kinases that are inhibited by this compound with potencies that are within a relevant range of its on-target COX-2 inhibition.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon drug binding.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for proteome-wide analysis.

    • Binding of this compound to a protein is expected to increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures.

3. Proteome-Wide Off-Target Identification using Chemical Proteomics

  • Objective: To identify the direct binding targets of this compound across the entire proteome.

  • Methodology:

    • Synthesize a chemical probe based on the structure of this compound, incorporating a reactive group and a reporter tag (e.g., biotin).

    • Incubate the probe with cell lysates or live cells.

    • Enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads).

    • Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Validate the identified hits using orthogonal assays, such as Western blotting or functional assays.

Visualizations

FR188582_Primary_Action Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates This compound This compound This compound->COX-2 Inhibits

Caption: Primary mechanism of action of this compound.

Off_Target_Investigation_Workflow cluster_screening Initial Screening cluster_validation Hit Validation cluster_characterization In Vivo Characterization Kinome Scan Kinome Scan Dose-Response Assays Dose-Response Assays Kinome Scan->Dose-Response Assays Chemical Proteomics Chemical Proteomics CETSA CETSA Chemical Proteomics->CETSA Phenotypic Screen Phenotypic Screen Functional Assays Functional Assays Phenotypic Screen->Functional Assays PK/PD Modeling PK/PD Modeling Dose-Response Assays->PK/PD Modeling Animal Models Animal Models CETSA->Animal Models Functional Assays->Animal Models Prostaglandin_Synthesis_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 PGH2 COX-1->PGH2 COX-2->PGH2 Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins & Thromboxanes Isomerases This compound This compound This compound->COX-2 Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 Non-selective NSAIDs->COX-2

References

Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds like FR-188582

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering challenges with the in vivo bioavailability of poorly soluble compounds, exemplified by the hypothetical agent FR-188582.

Troubleshooting Guide

Q1: Our initial in vivo study with this compound, formulated in a simple aqueous suspension, showed very low or undetectable plasma concentrations. What is the likely cause and what are our next steps?

A: The most probable cause is poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract, which severely limits its absorption.[1] For a Biopharmaceutics Classification System (BCS) Class II or IV compound, low solubility is the primary barrier to achieving adequate systemic exposure.

Next Steps:

  • Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility of this compound at different pH values, its logP, and solid-state properties (e.g., crystallinity).

  • Formulation Development: Move beyond simple aqueous suspensions. Explore enabling formulations designed to increase solubility and dissolution.

  • Experimental Workflow: The following diagram illustrates a typical workflow for addressing poor bioavailability.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Characterization & Strategy cluster_2 Phase 3: Formulation & In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation A Low/undetectable plasma exposure of this compound B Physicochemical Characterization (Solubility, LogP, pKa) A->B Investigate Cause C Select Bioavailability Enhancement Strategy B->C Data-driven Decision D Develop Formulations (e.g., Nanosuspension, SEDDS) C->D Implement Strategy E In Vitro Dissolution/ Dispersion Testing D->E Quality Control F Pharmacokinetic (PK) Study in Animal Model E->F Select Lead Formulations G Analyze Plasma Concentrations F->G Assess Performance

Caption: Workflow for addressing poor bioavailability.

Q2: We tried micronization to increase the surface area of this compound, but the improvement in bioavailability was marginal. Why might this be, and what should we try next?

A: While micronization increases the surface area for dissolution, its effectiveness can be limited by several factors.[2] The newly exposed surfaces of the hydrophobic particles can re-agglomerate in the aqueous environment of the GI tract, effectively reducing the surface area. Additionally, for compounds with very low intrinsic solubility, even a large surface area may not be sufficient to create a significant concentration gradient for absorption.

Next Steps:

  • Nanosizing: Consider reducing the particle size further into the nanometer range (nanosuspension). This can enhance the dissolution rate and may improve absorption.

  • Lipid-Based Formulations: These are often a highly effective next step. Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the compound in a lipid vehicle, bypassing the dissolution step in the GI tract.[2][3]

Q3: We are considering a lipid-based formulation for this compound. What are the key components and how do we select them?

A: A lipid-based formulation, such as a SEDDS, typically consists of an oil, a surfactant, and a co-surfactant (or co-solvent). The goal is to create a system that is stable and spontaneously forms a fine emulsion or microemulsion upon gentle agitation in an aqueous medium (like the GI fluid).

Component Selection:

  • Oil/Lipid: The primary solvent for this compound. Screen various pharmaceutically acceptable oils (e.g., medium-chain triglycerides, long-chain triglycerides) to find the one with the highest solubilizing capacity for your compound.

  • Surfactant: Stabilizes the oil droplets in the emulsion. Select a surfactant (e.g., Cremophor EL, Tween 80) that is miscible with the chosen oil and has a high HLB (hydrophile-lipophile balance) value.

  • Co-surfactant/Co-solvent: Reduces the interfacial tension and helps the system to emulsify more readily. Examples include ethanol, propylene glycol, and Transcutol.

The selection process involves screening various combinations to identify a region of self-emulsification, often visualized using a ternary phase diagram.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to improve the bioavailability of poorly soluble drugs?

A: Several strategies can be employed, broadly categorized as physical and chemical modifications.[1]

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosizing to increase surface area.[2][4]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., using spray drying or hot-melt extrusion).[4]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.

  • Lipid-Based Drug Delivery Systems:

    • Formulations like solutions, suspensions, and self-emulsifying systems (SEDDS, SMEDDS, SNEDDS) that keep the drug in a solubilized state in the GI tract.[2][3]

  • Chemical Modifications:

    • Salt Formation: Creating a salt form of an ionizable drug to improve solubility and dissolution rate.

    • Prodrugs: Synthesizing a more water-soluble derivative that converts to the active parent drug in vivo.

Q2: What is a solid dispersion and how does it improve bioavailability?

A: A solid dispersion is a system where a poorly soluble drug (in its amorphous state) is molecularly dispersed in a hydrophilic carrier matrix.[4] By preventing the drug from crystallizing, it exists in a higher energy state, which leads to a faster dissolution rate and can create a supersaturated solution in the GI tract, thereby enhancing the driving force for absorption.

Q3: How do we choose between a nanosuspension and a lipid-based formulation like SEDDS for this compound?

A: The choice depends on the specific properties of this compound and the desired product profile.

FeatureNanosuspensionLipid-Based Formulation (SEDDS)
Mechanism Increases dissolution velocity due to high surface area.Bypasses dissolution; presents the drug in a solubilized form.
Best For Drugs with high melting points and those that are difficult to solubilize in lipids.Lipophilic drugs (high logP) that have good solubility in oils.
Potential Issues Physical instability (particle growth), challenges in sterile manufacturing.Chemical instability of the drug in lipids/surfactants, potential for GI side effects from surfactants.
Development Requires specialized high-energy milling or precipitation equipment.Involves screening of excipients and construction of phase diagrams.

Q4: What is the role of efflux transporters like P-glycoprotein (P-gp) in poor bioavailability, and how can it be addressed?

A: P-glycoprotein is an efflux transporter in the intestinal wall that can actively pump absorbed drug molecules back into the GI lumen, reducing net absorption. This is a permeability-related issue (BCS Class III/IV). Some formulation excipients used in lipid-based systems (e.g., Cremophor EL, Tween 80) can act as mild P-gp inhibitors, thus increasing drug absorption. If P-gp efflux is a significant barrier for this compound, using such excipients could offer a dual benefit of enhancing solubility and inhibiting efflux.

Data Presentation

The following table template can be used to compare the pharmacokinetic parameters of this compound from in vivo studies using different formulation strategies.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 10100% (Reference)
Micronized Suspension 10
Nanosuspension 10
Solid Dispersion in Polymer X 10
SEDDS Formulation 10

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension via Wet Milling

  • Vehicle Preparation: Prepare a sterile aqueous vehicle containing a stabilizer (e.g., 0.5% HPMC) and a wetting agent (e.g., 0.1% Poloxamer 188).

  • Coarse Suspension: Add the this compound powder to the vehicle to create a coarse suspension at the desired concentration (e.g., 10 mg/mL).

  • Milling: Transfer the suspension to a bead mill charged with milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Process: Mill at a controlled temperature for a sufficient duration (e.g., 2-8 hours), periodically sampling to measure particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • Endpoint: Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved and the particle size distribution is stable.

  • Storage: Store the final nanosuspension at 2-8°C and protect from light. Assess physical stability before in vivo dosing.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility Screening: Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents at a set temperature (e.g., 25°C).

  • Excipient Selection: Select the oil with the highest solubility for this compound. Select a surfactant and co-solvent that are miscible with the chosen oil and have good solubilizing capacity for the drug.

  • Formulation Preparation: Prepare various ratios of the selected oil, surfactant, and co-solvent. For each combination, add an excess of this compound, mix thoroughly (e.g., vortex and sonicate), and allow it to equilibrate for 48-72 hours to ensure saturation.

  • Dispersion Test: Centrifuge the equilibrated samples to pellet the excess drug. Take a known amount of the supernatant (the pre-concentrate) and add it to a known volume of water (e.g., 1 mL into 250 mL) with gentle agitation.

  • Evaluation: Visually inspect the resulting dispersion for clarity and speed of emulsification. Measure the droplet size of the resulting emulsion using a particle size analyzer. A successful SEDDS will form a clear or slightly opalescent microemulsion with a droplet size typically below 200 nm.

  • Optimization: Optimize the ratio of excipients to achieve the desired drug loading and self-emulsification performance.

Visualizations

G cluster_0 This compound in SEDDS Pre-concentrate cluster_1 Dispersion in GI Tract cluster_2 Absorption A This compound (Drug) B Oil / Lipid A->B Dissolved in E GI Fluids (Aqueous Environment) A->E Oral Administration C Surfactant B->C Miscible with B->E Oral Administration D Co-solvent C->D Miscible with C->E Oral Administration D->E Oral Administration F Fine Oil Droplets (Microemulsion) E->F Spontaneous Emulsification G Drug remains dissolved F->G H Intestinal Epithelium G->H Absorption I Systemic Circulation H->I Enters Bloodstream G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Phosphorylation Receptor->P1 Dimerization & Autophosphorylation RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation & Activation Proliferation Cell Proliferation, Survival TF->Proliferation Gene Expression FR188582 This compound (Hypothetical Inhibitor) FR188582->MEK Inhibits

References

Technical Support Center: FR-188582 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective COX-2 inhibitor, FR-188582. Our aim is to help you optimize your dose-response experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Its primary mechanism of action is the inhibition of prostaglandin E2 (PGE2) formation in inflamed tissues.[2] It demonstrates over 6000 times more selectivity for COX-2 than for COX-1.[1][2]

Q2: My this compound dose-response curve is showing high variability between replicate wells. What are the likely causes?

High variability can obscure the true dose-response relationship. Common causes include:

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate.

  • Pipetting Errors: Use calibrated pipettes and proper techniques for accurate and consistent liquid handling.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. It is advisable to avoid using these wells for critical measurements or to ensure proper plate sealing and incubation.

  • Compound Precipitation: this compound may precipitate in the assay medium. Visually inspect for any solubility issues.

Q3: The IC50 value I'm obtaining for this compound is higher than the reported 17 nM. What could be the reason for this rightward shift in my dose-response curve?

A rightward shift in the dose-response curve, indicating a higher IC50, can be due to several factors:

  • Insufficient LPS Stimulation: Ensure that the concentration and incubation time of Lipopolysaccharide (LPS) are sufficient to induce robust COX-2 expression and PGE2 production.

  • Degradation of this compound: The compound may be unstable in your experimental buffer. It is recommended to prepare fresh solutions and protect them from light.

  • High Cell Density: An excessively high cell density can lead to the depletion of the inhibitor.

  • Incorrect Assay Endpoint: The chosen assay endpoint may not be solely dependent on the targeted COX-2 signaling pathway.

Q4: My dose-response curve for this compound does not have a clear sigmoidal shape. How can I troubleshoot this?

An atypical curve shape can result from:

  • Inappropriate Concentration Range: The selected concentrations of this compound may be too high or too low to define the full sigmoidal curve. A wider range of concentrations, spanning several orders of magnitude, is recommended.

  • Compound Cytotoxicity: At high concentrations, this compound might be causing cell death, leading to a sharp drop in the response that is not related to COX-2 inhibition. A cell viability assay, such as an MTT assay, should be performed in parallel.[3]

  • Data Normalization Issues: Ensure that your data is correctly normalized to positive and negative controls.

Q5: What are the key parameters to consider when fitting a dose-response curve for this compound?

When using a non-linear regression model, such as the four-parameter logistic (4PL) model, the following parameters are crucial:

  • Top and Bottom Plateaus: These represent the maximum and minimum response levels. If your data does not clearly define these plateaus, it may be necessary to constrain them based on your controls.[4][5]

  • IC50: This is the concentration of this compound that produces a 50% maximal inhibitory response.

  • Hill Slope: This parameter describes the steepness of the curve. A Hill slope of -1.0 is common for single-site binding inhibitors.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in Replicates Inconsistent cell seeding, pipetting errors, edge effects, compound precipitation.Ensure uniform cell density, use calibrated pipettes, avoid outer wells of the plate, check for solubility issues.[6]
IC50 Higher than Expected Insufficient LPS stimulation, degradation of this compound, high cell density.Optimize LPS concentration and incubation time, prepare fresh compound solutions, optimize cell seeding density.
Poor Sigmoidal Curve Fit Inappropriate concentration range, compound cytotoxicity, incorrect data normalization.Use a wider range of inhibitor concentrations, perform a parallel cell viability assay, verify normalization procedures.[4]
Incomplete Upper or Lower Plateau Concentration range is not wide enough.Extend the concentration range of this compound to include higher and lower concentrations to fully define the plateaus.[4]
Assay Window is Too Small Low signal-to-background ratio.Optimize the assay conditions, such as increasing the LPS stimulation time or using a more sensitive detection reagent for the PGE2 ELISA.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

Parameter Value Assay System Reference
IC50 (COX-2) 17 nM (0.017 µM)Recombinant human COX-2 enzyme activity[1][2]
Selectivity (COX-1/COX-2) >6000-foldRecombinant human COX enzyme activity[1][2]
ED50 (Adjuvant-injected paw) 0.074 mg/kgAdjuvant arthritic rat model (oral administration)[1]
ED50 (Adjuvant-uninjected paw) 0.063 mg/kgAdjuvant arthritic rat model (oral administration)[1]

Experimental Protocols

Detailed Protocol for Determining this compound IC50 in a Cell-Based Assay

This protocol describes a method to determine the dose-response curve and IC50 value of this compound by measuring its inhibition of PGE2 production in LPS-stimulated RAW 264.7 macrophage cells.

1. Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • PGE2 ELISA Kit

  • MTT Cell Viability Assay Kit

2. Cell Culture:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

3. Experimental Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/mL in 1 mL of culture medium per well and incubate overnight.[3]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 2 hours.[3]

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL for 24 hours to induce COX-2 expression and PGE2 production.[3]

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 15 minutes to remove any cellular debris.[3]

  • PGE2 Measurement: Determine the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: In a separate 96-well plate, perform an MTT assay with the same concentrations of this compound to assess any potential cytotoxicity.

4. Data Analysis:

  • Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the LPS-stimulated control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGE_Synthase PGE Synthase PGH2->PGE_Synthase substrate PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 converts to Inflammation Inflammation PGE2->Inflammation FR188582 This compound FR188582->COX2 inhibits PLA2 cPLA2 PLA2->Membrane_Phospholipids acts on LPS LPS (Lipopolysaccharide) LPS->COX2 Induces Expression

COX-2 Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed RAW 264.7 cells in a 24-well plate Prepare_FR188582 2. Prepare serial dilutions of this compound Pre_incubate 3. Pre-incubate cells with This compound (2 hours) Prepare_FR188582->Pre_incubate Stimulate 4. Stimulate with LPS (100 ng/mL, 24 hours) Pre_incubate->Stimulate Collect_Supernatant 5. Collect and clarify cell supernatants Stimulate->Collect_Supernatant MTT_Assay Parallel: Assess cell viability with MTT assay Stimulate->MTT_Assay PGE2_ELISA 6. Measure PGE2 concentration using ELISA Collect_Supernatant->PGE2_ELISA Data_Analysis 7. Plot dose-response curve and calculate IC50 PGE2_ELISA->Data_Analysis

Experimental workflow for this compound dose-response analysis.

Troubleshooting_Tree Start Dose-Response Curve Optimization Issue High_Variability High Variability between Replicates? Start->High_Variability Check_Technique Review pipetting technique. Ensure uniform cell seeding. Use calibrated equipment. High_Variability->Check_Technique Yes Shifted_IC50 IC50 Shifted (Higher than Expected)? High_Variability->Shifted_IC50 No Check_Technique->Shifted_IC50 Check_Reagents Prepare fresh this compound. Verify LPS activity. Optimize cell density. Shifted_IC50->Check_Reagents Yes Poor_Fit Poor Sigmoidal Curve Fit? Shifted_IC50->Poor_Fit No Check_Reagents->Poor_Fit Check_Concentrations Expand concentration range. Perform cytotoxicity test. Check data normalization. Poor_Fit->Check_Concentrations Yes Success Successful Optimization Poor_Fit->Success No Failure Issue Persists? Consult Further Check_Concentrations->Failure

Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the kinase inhibitor FR-188582 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the MAP kinase-activated protein kinase (MAPKAP-K1), also known as RSK. It acts by competing with ATP on the kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition can lead to cell cycle arrest and apoptosis in a variety of cancer cell lines.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically soluble in organic solvents such as DMSO.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for short periods, but repeated freeze-thaw cycles should be avoided.

Q3: What are the common cell viability assays compatible with this compound treatment?

A3: A variety of cell viability and cytotoxicity assays can be used with this compound.[2] These include colorimetric assays like MTT and MTS[1][3][4], fluorometric assays, and bioluminescent assays that measure ATP levels, such as CellTiter-Glo®.[2] The choice of assay depends on the cell type, experimental goals, and available equipment.[2]

Q4: How can I be sure that the observed decrease in cell viability is due to the specific inhibition of RSK by this compound?

A4: To confirm on-target effects, it is recommended to perform a dose-response curve to determine the IC50 for both cell viability and the inhibition of RSK activity.[5] A significant discrepancy between these values may suggest off-target effects.[5] Additionally, using a structurally distinct RSK inhibitor can help differentiate on-target from off-target effects.[5] Western blotting for downstream targets of RSK, such as phosphorylation of ribosomal protein S6, can also validate on-target engagement.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in cell viability assay results. 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation in the outer wells of the microplate. 3. Inconsistent Incubation Times: Variation in treatment or reagent incubation periods.[1] 4. Improper Pipetting: Dislodging adherent cells during liquid handling.[1]1. Ensure a homogenous single-cell suspension and use consistent pipetting techniques. 2. Avoid using the outermost wells or fill them with sterile PBS or media to minimize evaporation.[1] 3. Adhere to a strict incubation schedule for all steps.[1] 4. Dispense liquids gently against the side of the well to avoid disturbing the cell monolayer.[1]
This compound shows lower potency in cellular assays compared to biochemical assays. 1. High Intracellular ATP Concentration: Cellular ATP levels are much higher than those used in many biochemical assays, leading to increased competition for the inhibitor.[1] 2. Cellular Uptake and Efflux: The compound may not efficiently penetrate the cell membrane or may be actively transported out. 3. Compound Stability: The inhibitor may be unstable in the cell culture medium.1. Be aware that higher concentrations of the inhibitor may be needed in cellular assays to achieve the desired effect. 2. Consider using cell lines with known transporter expression profiles or using transporter inhibitors if efflux is suspected. 3. Assess compound stability in your specific cell culture medium over the time course of the experiment using methods like HPLC or LC-MS/MS.[1]
Unexpected or paradoxical increase in the phosphorylation of a downstream target. Feedback Mechanisms or Off-Target Effects: Inhibition of one pathway can sometimes lead to the compensatory activation of another.1. Perform a time-course experiment to analyze the phosphorylation of the target at different time points after treatment.[5] 2. Titrate the inhibitor concentration to see if the effect is dose-dependent.[5] 3. Probe for the activation of other survival pathways (e.g., p-Akt, p-STAT3) by Western blot.[5]
No significant effect on cell viability despite confirmed target inhibition. 1. Cell Line Specificity: The targeted pathway may not be a primary driver of survival in your chosen cell line. 2. Redundant Pathways: Other signaling pathways may compensate for the inhibition of the target.1. Confirm that the RSK pathway is active and critical for survival in your cell model. 2. Consider combination therapy with inhibitors of compensatory pathways.[5]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using the MTT assay following treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3][6]

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.[5]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: Western Blot for Downstream Target Analysis

This protocol describes how to verify the on-target activity of this compound by analyzing the phosphorylation of a downstream target.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of a known RSK substrate (e.g., p-S6 and total S6).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control.[5]

Visualizations

G This compound Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) overnight_incubation Overnight Incubation cell_seeding->overnight_incubation fr188582_treatment This compound Treatment (Dose-Response) overnight_incubation->fr188582_treatment vehicle_control Vehicle Control (e.g., DMSO) overnight_incubation->vehicle_control incubation_period Incubation (24-72 hours) fr188582_treatment->incubation_period vehicle_control->incubation_period mtt_addition MTT Reagent Addition incubation_period->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability & Determine IC50 read_absorbance->data_analysis

Caption: Workflow for a typical cell viability assay with this compound.

G This compound Signaling Pathway Inhibition cluster_pathway MAPK/ERK Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK (MAPKAP-K1) ERK->RSK Downstream Downstream Substrates RSK->Downstream Outcome Decreased Cell Viability / Apoptosis Downstream->Outcome FR188582 This compound FR188582->RSK

Caption: Inhibition of the RSK signaling pathway by this compound.

References

FR-188582 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with FR-188582, a highly selective cyclooxygenase-2 (COX-2) inhibitor.

Troubleshooting Guide

Experimentation with this compound and other selective COX-2 inhibitors can present challenges. The following table addresses common issues, their potential causes, and recommended solutions to ensure experimental success and data integrity.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected inhibition of COX-2 activity - Compound Degradation: Improper storage or handling of this compound. - Incorrect Concentration: Errors in calculating or preparing the working solution. - Cell Viability Issues: High concentrations of the inhibitor or solvent may be toxic to cells. - Assay Conditions: Suboptimal pH, temperature, or incubation time for the enzyme assay.- Store this compound according to the manufacturer's instructions, typically at -20°C, and protect from light. Prepare fresh working solutions for each experiment. - Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration. - Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of this compound and the solvent at the concentrations used. - Optimize assay conditions based on established protocols for COX-2 activity assays. Ensure the enzyme is active and the substrate concentration is not limiting.
Unexpected off-target effects or cellular responses - Non-specific Binding: At high concentrations, this compound may interact with other cellular targets. - Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound may have its own biological effects.- Use the lowest effective concentration of this compound as determined by dose-response studies. Include appropriate negative controls and consider using a structurally different COX-2 inhibitor to confirm that the observed effects are specific to COX-2 inhibition. - Include a vehicle-only control in all experiments to account for any effects of the solvent.
Variability in in vivo anti-inflammatory effects - Poor Bioavailability: Issues with the formulation or route of administration affecting drug absorption. - Metabolism of the Compound: The compound may be rapidly metabolized and cleared in the animal model. - Animal Model Variability: Differences in the age, weight, or health status of the animals can affect the response.- Ensure the compound is properly formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Refer to literature for proven formulation methods. - Review pharmacokinetic data for this compound if available. Adjust dosing frequency or route of administration if rapid metabolism is suspected. - Standardize the animal model as much as possible. Ensure animals are of a similar age and weight and are housed under consistent environmental conditions.
Difficulty dissolving this compound - Low Solubility: The compound may have poor solubility in aqueous solutions.- Use an appropriate organic solvent such as DMSO to prepare a stock solution. For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.1%) and non-toxic to the cells. For in vivo studies, a suitable vehicle such as a suspension in methylcellulose may be required.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators.

Q2: What is the IC50 of this compound for COX-2?

A2: In studies using recombinant human cyclooxygenase enzymes, this compound has been shown to inhibit COX-2 with an IC50 value of 17 nM (0.017 µM).

Q3: How selective is this compound for COX-2 over COX-1?

A3: this compound demonstrates high selectivity for COX-2. It is over 6,000 times more selective for COX-2 than for COX-1 in inhibiting prostaglandin E2 formation. This high selectivity is significant as the inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal issues.

Q4: What are the recommended experimental concentrations for this compound?

A4: The optimal concentration of this compound will vary depending on the experimental system.

  • In vitro kinase assays: Concentrations around the IC50 (17 nM) are a good starting point. A dose-response curve is recommended to determine the effective concentration range for your specific assay conditions.

  • Cell-based assays: Effective concentrations will depend on the cell type and the specific endpoint being measured. It is advisable to perform a dose-response experiment, typically in the range of 0.1 nM to 10 µM, to determine the optimal concentration.

  • In vivo animal studies: In a rat model of adjuvant-induced arthritis, oral administration of this compound at doses between 0.01 and 3.2 mg/kg has been shown to be effective.

Q5: What are potential off-target effects of selective COX-2 inhibitors?

A5: While highly selective, at higher concentrations, all inhibitors have the potential for off-target effects. For selective COX-2 inhibitors as a class, cardiovascular side effects have been a concern in clinical settings, particularly with long-term use. These are thought to be related to an imbalance between COX-2-derived prostacyclin (PGI2) and COX-1-derived thromboxane A2 (TXA2). For preclinical research, it is crucial to use the lowest effective concentration and include appropriate controls to verify the specificity of the observed effects.

Quantitative Data Summary

Parameter Value Enzyme Source Reference
IC50 for COX-2 17 nMRecombinant Human COX-2
COX-2/COX-1 Selectivity Ratio >6000Recombinant Human Enzymes
In Vivo Efficacy (Adjuvant-Induced Arthritis in Rats) ED50 Value (95% C.L.) Reference
Adjuvant-injected paw 0.074 (0.00021-0.53) mg/kg
Adjuvant-uninjected paw 0.063 (0.0039-0.31) mg/kg

Key Experimental Protocols

Recombinant Human COX-1 and COX-2 Enzyme Activity Assay

This protocol is adapted from Ochi T, et al. (2001).

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 are expressed in Chinese hamster ovary (CHO) cells.

  • Incubation Mixture: Prepare a solution in 100 mM Tris-HCl buffer (pH 7.3) containing hematin (2 µM) and tryptophan (5 mM).

  • Enzyme Pre-incubation: Add the appropriate COX enzyme (1 µg for COX-1 or 3 µg for COX-2) to the incubation mixture.

  • Inhibitor Addition: Add this compound (dissolved in 1% DMSO) at various concentrations (e.g., 0.0001-100 µM) to the enzyme mixture.

  • Incubation: Incubate for 5 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (10 µM).

  • Reaction Time: Allow the reaction to proceed for 5 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1N HCl.

  • Measurement: Quantify the production of prostaglandin E2 (PGE2) using a radioimmunoassay (RIA).

In Vivo Adjuvant-Induced Arthritis Model in Rats

This protocol is based on the methodology described by Ochi T, et al. (2001).

  • Animal Model: Use female Lewis rats (140-180g, 8 weeks old).

  • Induction of Arthritis: Induce adjuvant arthritis by an intradermal injection of 0.5 mg of heat-killed and dried Mycobacterium tuberculosis H37 RA suspended in 0.05 mL of liquid paraffin into the plantar surface of the right hind paw on day 0.

  • Drug Preparation: Suspend this compound in 0.5% methylcellulose for oral administration.

  • Dosing Regimen: Administer the drug orally once a day from day 15 to day 24 after the adjuvant injection.

  • Assessment of Paw Edema: Measure the volume of both the adjuvant-injected and uninjected hind paws to assess the anti-inflammatory effect.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the signaling pathway inhibited by this compound.

FR188582_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX-2 COX-2 Arachidonic_Acid->COX-2 PGH2 PGH2 COX-2->PGH2 PGE2 PGE2 PGH2->PGE2 PGES Inflammation Inflammation PGE2->Inflammation This compound This compound This compound->COX-2 Inhibition

Caption: Mechanism of action of this compound in the COX-2 signaling pathway.

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay COX-2 Enzyme Assay Dose_Response Dose-Response Curve Enzyme_Assay->Dose_Response Cell_Culture Cell-Based Assays (e.g., LPS-stimulated macrophages) PGE2_Measurement PGE2 Measurement (ELISA or RIA) Cell_Culture->PGE2_Measurement Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity IC50_Determination IC50 Determination Dose_Response->IC50_Determination Animal_Model Animal Model of Inflammation (e.g., Adjuvant-Induced Arthritis) IC50_Determination->Animal_Model Inform Dosing FR188582_Admin This compound Administration (Oral Gavage) Animal_Model->FR188582_Admin Efficacy_Assessment Efficacy Assessment (e.g., Paw Edema Measurement) FR188582_Admin->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (e.g., Gastric Lesions) FR188582_Admin->Toxicity_Assessment

Caption: General experimental workflow for this compound evaluation.

Validation & Comparative

A Comparative In Vitro Analysis of COX-2 Inhibitors: FR-188582 versus Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two selective cyclooxygenase-2 (COX-2) inhibitors: FR-188582 and celecoxib. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their respective potencies and selectivities.

Introduction

Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, plays a pivotal role in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation, leading to the production of prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 is a key therapeutic strategy for managing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. This guide focuses on the in vitro characteristics of this compound and the widely used COX-2 inhibitor, celecoxib.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key in vitro inhibitory data for this compound and celecoxib against COX-1 and COX-2 enzymes. The data has been extracted from various studies, and it is important to note the inherent variability in reported IC50 values for celecoxib, which can be attributed to different experimental conditions.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
This compound COX-217 nM>6000
Celecoxib COX-12.8 µM - 9.4 µMApproximately 30.8 - 117.5
COX-240 nM - 91 nM

Experimental Protocols

The in vitro efficacy of COX inhibitors is typically determined through enzyme activity assays. A generalized protocol for such an assay is outlined below.

In Vitro COX Enzyme Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Cofactors (e.g., hematin, glutathione)

  • Prostaglandin E2 (PGE2) immunoassay kit

Procedure:

  • Enzyme Preparation: The recombinant COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.

  • Incubation with Inhibitor: The enzymes are pre-incubated with various concentrations of the test compound (or vehicle control) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped, often by the addition of an acid.

  • Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a specific immunoassay, such as an ELISA.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating COX inhibitors.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 PGG2 cox2->pgg2 Cyclooxygenation pgh2 PGH2 pgg2->pgh2 Peroxidation prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerization inflammation Inflammation Pain Fever prostaglandins->inflammation inhibitor This compound or Celecoxib inhibitor->cox2

Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostaglandins and the point of inhibition by selective COX-2 inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Recombinant COX-1 and COX-2 Enzymes pre_incubation Pre-incubate Enzymes with Inhibitors prep_enzyme->pre_incubation prep_inhibitors Prepare Serial Dilutions of this compound and Celecoxib prep_inhibitors->pre_incubation add_substrate Add Arachidonic Acid to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Terminate Reaction incubation->stop_reaction measure_pge2 Measure PGE2 Production (e.g., ELISA) stop_reaction->measure_pge2 calculate_inhibition Calculate % Inhibition measure_pge2->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: A generalized experimental workflow for the in vitro evaluation of COX inhibitors.

Comparative Efficacy Analysis: FR-188582 and Rofecoxib

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the efficacy of FR-188582 and rofecoxib is not possible at this time, as publicly available data and research on this compound are not available. Extensive searches for "this compound" in scientific literature and clinical trial databases have not yielded any information regarding its mechanism of action, experimental studies, or efficacy data.

In contrast, rofecoxib is a well-documented nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selective action was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the COX-1 enzyme responsible for protecting the stomach lining.[1]

Rofecoxib: A Profile of Efficacy

Rofecoxib was previously marketed for the treatment of osteoarthritis, rheumatoid arthritis, acute pain, and dysmenorrhea.[1][2] Clinical trials demonstrated its efficacy in managing pain and inflammation in these conditions.

Mechanism of Action of Rofecoxib

The primary mechanism of action for rofecoxib is the selective inhibition of the COX-2 enzyme.[2][4] The COX-2 enzyme is crucial in the inflammatory cascade, as it mediates the synthesis of prostaglandins that are responsible for pain and inflammation.[1] By selectively targeting COX-2, rofecoxib reduces the production of these inflammatory prostaglandins.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins catalyzes synthesis of Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation mediate Rofecoxib Rofecoxib Rofecoxib->COX-2 selectively inhibits

Caption: Rofecoxib's mechanism of action.

Experimental Evidence for Rofecoxib Efficacy

Numerous clinical trials have evaluated the efficacy of rofecoxib across various indications. For instance, studies in patients with osteoarthritis of the knee demonstrated that rofecoxib was more effective than placebo and comparable to other NSAIDs like diclofenac and ibuprofen in providing symptomatic relief.

Table 1: Summary of Rofecoxib Efficacy Data in Osteoarthritis

ComparatorDosageOutcome MeasureResult
PlaceboRofecoxib 12.5mg & 25mgPatient Global ResponseRofecoxib showed a significantly better response.
DiclofenacRofecoxib 12.5mg & 25mg vs. Diclofenac 50mg 3x/dayClinical EfficacyRofecoxib was clinically comparable to diclofenac over one year.
IbuprofenRofecoxib 12.5mg & 25mg vs. IbuprofenClinical EfficacyEfficacy of both rofecoxib doses was comparable to ibuprofen.

Experimental Protocol Example: Osteoarthritis Clinical Trial

A typical randomized, double-blind, active comparator-controlled trial to assess the efficacy of rofecoxib in osteoarthritis of the knee or hip would involve the following steps:

Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Treatment Arms Treatment Arms Randomization->Treatment Arms Rofecoxib Group Rofecoxib Group Treatment Arms->Rofecoxib Group Comparator Group Comparator Group Treatment Arms->Comparator Group Placebo Group Placebo Group Treatment Arms->Placebo Group Efficacy Assessment Efficacy Assessment Rofecoxib Group->Efficacy Assessment Comparator Group->Efficacy Assessment Placebo Group->Efficacy Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis

Caption: A standard clinical trial workflow.

Primary Endpoints in such a trial would typically include:

  • Patient-reported pain intensity

  • Investigator's global assessment of disease status

  • Patient's global assessment of response to therapy

Conclusion

While a comprehensive comparison guide between this compound and rofecoxib cannot be provided due to the absence of information on this compound, the available data on rofecoxib highlights its role as a selective COX-2 inhibitor with demonstrated efficacy in treating inflammatory conditions. Further research and public dissemination of data on this compound would be required to enable a meaningful comparative analysis.

References

A Comparative Analysis of the Ulcerogenic Effects of FR-188582 and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gastric ulcerogenic effects of the highly selective cyclooxygenase-2 (COX-2) inhibitor, FR-188582, and the non-selective COX inhibitor, indomethacin. The following information is based on preclinical data and is intended to inform research and development in the field of anti-inflammatory drugs with improved gastrointestinal safety profiles.

Executive Summary

Preclinical studies demonstrate that this compound exhibits a significantly safer gastrointestinal profile compared to indomethacin. While indomethacin is a potent anti-inflammatory agent, its use is associated with a high incidence of gastric ulceration due to its non-selective inhibition of both COX-1 and COX-2 enzymes. In contrast, this compound, with its high selectivity for COX-2, has been shown to be devoid of ulcerogenic effects at effective anti-inflammatory doses in rat models. This guide will delve into the experimental data, protocols, and underlying mechanisms that differentiate these two compounds.

Quantitative Data Comparison

The following table summarizes the ulcerogenic effects of this compound and indomethacin in rats, as determined by the ulcer index, a common metric for quantifying gastric mucosal damage.

CompoundDose (mg/kg, p.o.)Ulcer Index (Mean ± SEM)Reference
Control (Vehicle) -0[1]
This compound up to 32No visible lesions[2]
Indomethacin 251.72 ± 0.16[1]
Indomethacin 30Significantly increased[3]
Indomethacin 40Significantly increased[4][5]
Indomethacin 50Significantly increased[6]

Note: "p.o." refers to oral administration. The ulcer index can vary between studies due to different scoring systems and experimental conditions.

Mechanism of Action and Gastric Safety

The differential ulcerogenic effects of this compound and indomethacin are directly linked to their selectivity for the COX isoenzymes.

Indomethacin , as a non-selective COX inhibitor, blocks both COX-1 and COX-2. The inhibition of COX-1 in the gastric mucosa is the primary cause of its ulcerogenic effects. COX-1 is constitutively expressed in the stomach and is responsible for the production of prostaglandins that are crucial for maintaining mucosal integrity. These prostaglandins stimulate the secretion of protective mucus and bicarbonate, and maintain adequate mucosal blood flow. By inhibiting COX-1, indomethacin compromises these protective mechanisms, leaving the gastric mucosa vulnerable to damage from gastric acid.[7][8]

This compound , on the other hand, is a highly selective COX-2 inhibitor, with a selectivity ratio of over 6000 for COX-2 over COX-1.[2] This high selectivity allows it to exert its anti-inflammatory effects by inhibiting COX-2 at sites of inflammation, while sparing the gastroprotective functions of COX-1 in the stomach. As a result, this compound does not disrupt the production of prostaglandins necessary for gastric mucosal defense, thus avoiding the ulcerogenic side effects associated with non-selective NSAIDs like indomethacin.[9][10]

Signaling Pathway of COX Inhibition and Gastric Mucosal Defense

cluster_0 Non-Selective NSAID (Indomethacin) cluster_1 Selective COX-2 Inhibitor (this compound) Indomethacin Indomethacin COX1 COX-1 (Constitutive in Gastric Mucosa) Indomethacin->COX1 Inhibits COX2 COX-2 (Inducible at Inflammation Site) Indomethacin->COX2 Inhibits Prostaglandins_Gastric Prostaglandins (PGE2, PGI2) Gastric_Ulcer Gastric Ulceration Indomethacin->Gastric_Ulcer Leads to FR188582 FR188582 FR188582->COX2 Selectively Inhibits COX1->Prostaglandins_Gastric Produces Prostaglandins_Inflammation Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins_Inflammation Produces Mucosal_Defense Gastric Mucosal Defense - Mucus Production - Bicarbonate Secretion - Mucosal Blood Flow Prostaglandins_Gastric->Mucosal_Defense Maintains Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammation->Inflammation_Pain Mediates

Caption: Mechanism of ulcer formation by indomethacin versus the gastro-sparing effect of this compound.

Experimental Protocols

The following is a representative experimental protocol for inducing gastric ulcers in rats with indomethacin, which can be used as a standard model for evaluating the ulcerogenic potential of test compounds like this compound.

Indomethacin-Induced Gastric Ulcer Model in Rats

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

  • Animals are housed in standard laboratory conditions with free access to water.

2. Acclimatization and Fasting:

  • Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Prior to the induction of ulcers, rats are fasted for 18-24 hours, but with continued free access to water to ensure an empty stomach, which is more susceptible to injury.

3. Drug Administration:

  • Indomethacin is suspended in a vehicle such as a 1% carboxymethyl cellulose (CMC) or 5% sodium bicarbonate solution.

  • A single oral dose of indomethacin (e.g., 30 mg/kg or 40 mg/kg) is administered by gavage.[3][5]

  • The control group receives an equivalent volume of the vehicle.

  • For comparative studies, test compounds (e.g., this compound) are administered at various doses, typically 30-60 minutes prior to indomethacin administration.

4. Assessment of Gastric Lesions:

  • Animals are euthanized 4-6 hours after indomethacin administration.

  • The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

  • The stomachs are then pinned flat on a board for macroscopic examination.

5. Ulcer Scoring (Ulcer Index):

  • The gastric mucosa is examined for lesions, which typically appear as elongated hemorrhagic bands.

  • The length and number of lesions are measured using a ruler or a dissecting microscope with a calibrated eyepiece.

  • The ulcer index is calculated for each stomach. A common method is to sum the lengths (in mm) of all lesions.[6]

  • A scoring system can also be used, for example:

    • 0: No lesions

    • 1: Petechial hemorrhages

    • 2: 1-5 small ulcers

    • 3: >5 small ulcers or 1 large ulcer

    • 4: Multiple large ulcers

Experimental Workflow

cluster_workflow Experimental Workflow for Ulcerogenic Assessment Animal_Prep Animal Preparation - Wistar/Sprague-Dawley Rats - 18-24h Fasting (Water ad libitum) Grouping Grouping - Control (Vehicle) - Indomethacin - this compound + Indomethacin Animal_Prep->Grouping Drug_Admin Drug Administration - this compound (or Vehicle) p.o. - 30-60 min later, Indomethacin p.o. Grouping->Drug_Admin Incubation Incubation Period (4-6 hours) Drug_Admin->Incubation Euthanasia Euthanasia & Stomach Excision Incubation->Euthanasia Lesion_Eval Gastric Lesion Evaluation - Open along greater curvature - Rinse with saline Euthanasia->Lesion_Eval Data_Analysis Data Analysis - Measure lesion length/score - Calculate Ulcer Index - Statistical Comparison Lesion_Eval->Data_Analysis

References

A Head-to-Head Comparison of Selective COX-2 Inhibitors: Efficacy, Selectivity, and Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective cyclooxygenase-2 (COX-2) inhibitors, or "coxibs," marked a significant advancement in anti-inflammatory therapy. The rationale was to selectively inhibit COX-2, which is upregulated during inflammation to produce pro-inflammatory prostaglandins, while sparing the constitutive COX-1 enzyme responsible for gastrointestinal (GI) mucosal protection and platelet function. This guide provides a detailed head-to-head comparison of key selective COX-2 inhibitors, focusing on their efficacy, selectivity, pharmacokinetics, and critically, their safety profiles, supported by data from pivotal clinical trials.

Mechanism of Action: The COX-1 vs. COX-2 Pathway

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2. The therapeutic anti-inflammatory and analgesic effects are derived from COX-2 inhibition, while the common GI side effects stem from COX-1 inhibition. Selective COX-2 inhibitors were designed to uncouple these effects. However, this selectivity also disrupts the balance between pro-thrombotic thromboxane A2 (a COX-1 product in platelets) and anti-thrombotic prostacyclin (a COX-2 product in the endothelium), leading to cardiovascular concerns.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (PGE₂) Thromboxane (TXA₂) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (PGE₂) Prostacyclin (PGI₂) COX2->PGs_Inflammatory GI_Protection GI Mucosal Protection PGs_Physiological->GI_Protection Platelet Platelet Aggregation PGs_Physiological->Platelet Inflammation Inflammation Pain, Fever PGs_Inflammatory->Inflammation Vascular Vasodilation Inhibits Platelet Aggregation PGs_Inflammatory->Vascular tNSAIDs Traditional NSAIDs (e.g., Ibuprofen, Naproxen) tNSAIDs->COX1 Inhibition tNSAIDs->COX2 Inhibition Coxibs Selective COX-2 Inhibitors (Coxibs) Coxibs->COX2 Selective Inhibition

Caption: Prostaglandin synthesis via COX-1 and COX-2 pathways and points of inhibition.

Comparative Analysis of Key Coxibs

This comparison focuses on celecoxib, the first-in-class coxib still widely used; etoricoxib, a highly selective agent; rofecoxib and lumiracoxib, which were withdrawn from many markets due to safety concerns but provide crucial comparative data.

Table 1: COX-2 Selectivity of Inhibitors (Human Whole Blood Assay)

The ratio of the 50% inhibitory concentration (IC50) for COX-1 over COX-2 is a key measure of selectivity. A higher ratio indicates greater selectivity for COX-2. The human whole blood assay is considered a highly relevant in vitro model as it accounts for drug binding to plasma proteins.

DrugCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Lumiracoxib 670.13~515[1][2]
Etoricoxib 1161.1106[3]
Rofecoxib 190.53~36[4]
Valdecoxib --30[3]
Celecoxib --7.6[3]

Note: IC50 values can vary between assays; the ratio is the most consistent measure for comparison.

Table 2: Pharmacokinetic Profiles of Selective COX-2 Inhibitors

Pharmacokinetic properties determine the dosing regimen and potential for drug accumulation. Notably, lumiracoxib has a uniquely short plasma half-life but persists in inflamed synovial fluid.[5][6]

DrugTime to Peak (Tmax)Elimination Half-life (t½)Oral Bioavailability (F)
Celecoxib 2 - 4 hours[7]~11 hours[7][8]Not determined due to low solubility[7][9]
Etoricoxib ~1 hour[7]~20 hours[7]~100%
Rofecoxib 2 - 3 hours~17 hours[6]~93%[6]
Lumiracoxib ~2 hours[1][3]~4 hours (plasma)[1][3]~74%[1][3]
Table 3: Clinical Efficacy in Osteoarthritis (OA)

The efficacy of coxibs is generally comparable to traditional NSAIDs.[3][6] Head-to-head trials provide more nuanced comparisons. Data below shows the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale (0-100 mm scale), where a larger negative number indicates greater pain reduction.

Trial / ComparisonTreatment ArmsMean Change from Baseline (WOMAC Pain)Outcome
Identical Studies 1 & 2 [10][11]Etoricoxib 30 mg/dayStudy 1: -38.6Study 2: -35.9Etoricoxib 30 mg was non-inferior to Celecoxib 200 mg. Both were superior to placebo.[10][11]
Celecoxib 200 mg/dayStudy 1: -36.8Study 2: -35.2
PlaceboStudy 1: -22.3Study 2: -23.1
Mixed Treatment Comparison [12]Etoricoxib 30mgEffect Size vs Placebo: -0.66Etoricoxib showed the greatest probability of improvement in pain and function compared to other interventions.[12]
Celecoxib 200mgEffect Size vs Placebo: -0.34
Table 4: Gastrointestinal and Cardiovascular Safety Outcomes from Major Trials

The trade-off between improved GI safety and potential cardiovascular risk is the central issue for selective COX-2 inhibitors. Data from landmark trials are summarized below.

TrialComparisonAnnualized Rate of Upper GI ComplicationsAnnualized Rate of Thrombotic Cardiovascular EventsKey Finding
CLASS [13][14]Celecoxib vs. Ibuprofen/DiclofenacCelecoxib: 0.44%NSAIDs: 1.27%(in non-aspirin users)[13][14]No significant difference observed between groups.[13][14]Celecoxib significantly reduced GI complications in patients not taking aspirin.[13][14]
VIGOR [15]Rofecoxib vs. NaproxenRofecoxib: 2.1%Naproxen: 4.5%Rofecoxib: 1.67%Naproxen: 0.70%Rofecoxib halved GI risk but showed a significantly higher rate of thrombotic events compared to naproxen.[15]
TARGET [16][17]Lumiracoxib vs. Ibuprofen/NaproxenLumiracoxib reduced ulcer complications by 79% vs. NSAIDs in non-aspirin users.[16]Lumiracoxib: 0.65%NSAIDs: 0.55%(No significant difference)[17]Lumiracoxib showed improved GI safety without a statistically significant increase in CV events compared to the NSAIDs tested.[16][17]

Experimental Protocols: Determining COX-2 Selectivity

Human Whole Blood Assay

This ex vivo assay is a standard method for determining the inhibitory activity and selectivity of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment. It measures the end products of each enzyme from their native cellular sources in blood.

Objective: To determine the IC50 values of a test compound for COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes).

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks. Aliquots are drawn into separate tubes with and without an anticoagulant (e.g., heparin).

  • COX-1 Activity Assay (Thromboxane B₂ Synthesis):

    • Blood without anticoagulant is used.

    • Aliquots of whole blood are incubated with a vehicle control or varying concentrations of the test inhibitor for a specified time (e.g., 60 minutes) at 37°C.

    • The incubation allows for endogenous thrombin generation during clotting, which activates platelets to produce thromboxane A₂ (TXA₂) via COX-1.

    • The clotting process is stopped, and serum is separated by centrifugation.

    • The stable metabolite of TXA₂, thromboxane B₂ (TXB₂), is measured in the serum using a specific immunoassay (e.g., ELISA or RIA).

  • COX-2 Activity Assay (Prostaglandin E₂ Synthesis):

    • Heparinized blood is used to prevent clotting.

    • Aliquots of whole blood are incubated with a vehicle control or varying concentrations of the test inhibitor.

    • Lipopolysaccharide (LPS) is added to all tubes to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for 24 hours at 37°C to allow for COX-2 expression and subsequent prostaglandin E₂ (PGE₂) synthesis.

    • Plasma is separated by centrifugation.

    • PGE₂ levels in the plasma are quantified by a specific immunoassay.

  • Data Analysis:

    • The concentration of TXB₂ (COX-1 product) and PGE₂ (COX-2 product) is plotted against the concentration of the inhibitor.

    • A dose-response curve is generated, and the IC50 value (the concentration of inhibitor required to reduce product formation by 50%) is calculated for each isozyme.

    • The COX-1/COX-2 IC50 ratio is then calculated to determine the compound's selectivity for COX-2.

cluster_0 COX-1 Activity (Platelets) cluster_1 COX-2 Activity (Monocytes) cluster_2 Data Analysis start1 Whole Blood (No Anticoagulant) incubate1 Incubate with Inhibitor (37°C) start1->incubate1 clot Allow Blood to Clot (Activates Platelets) incubate1->clot centrifuge1 Centrifuge clot->centrifuge1 measure1 Measure TXB₂ in Serum (ELISA) centrifuge1->measure1 calc Calculate IC50 for COX-1 and COX-2 measure1->calc start2 Whole Blood (Heparinized) incubate2 Incubate with Inhibitor + LPS (to induce COX-2) start2->incubate2 incubate_long Incubate for 24h (37°C) incubate2->incubate_long centrifuge2 Centrifuge incubate_long->centrifuge2 measure2 Measure PGE₂ in Plasma (ELISA) centrifuge2->measure2 measure2->calc ratio Determine Selectivity Ratio (IC50 COX-1 / IC50 COX-2) calc->ratio

Caption: Experimental workflow for the human whole blood assay to determine COX selectivity.

Conclusion

Selective COX-2 inhibitors demonstrate comparable anti-inflammatory and analgesic efficacy to traditional NSAIDs with a significantly improved upper gastrointestinal safety profile, particularly in patients not taking aspirin. However, this benefit is offset by cardiovascular risks, which appear to be a class effect, though the magnitude of risk may vary between individual agents. The withdrawal of rofecoxib and lumiracoxib from major markets underscores the critical importance of the cardiovascular safety profile.[18][19] The choice of a COX-2 inhibitor versus a traditional NSAID requires a careful assessment of a patient's individual GI and cardiovascular risk factors. For researchers, the distinct pharmacological profiles of these agents continue to provide valuable tools for investigating the complex roles of COX-1 and COX-2 in health and disease.

References

Validating FR-188582's Superior Selectivity for COX-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) inhibitor FR-188582 with other well-established selective COX-2 inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. The following sections present a detailed analysis of their comparative selectivity, supported by experimental data and protocols, to assist researchers in making informed decisions for their investigative needs.

Comparative Selectivity of COX-2 Inhibitors

The inhibitory activity of a compound against an enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The selectivity of a COX-2 inhibitor is typically expressed as a selectivity index, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher selectivity index signifies a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The following table summarizes the in vitro IC50 values for COX-1 and COX-2 and the calculated selectivity index for this compound and its comparators. The data presented is compiled from various studies, with a preference for values obtained from human whole blood assays, which are considered to be more physiologically relevant. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound >1000.017[1]>6000[1]
Celecoxib 150.04375
Rofecoxib 260.18144
Etoricoxib 116[2]1.1[2]106[2]

Note: IC50 values for Celecoxib and Rofecoxib are representative values from human whole blood assays. The COX-1 IC50 for this compound is reported as being over 6000 times higher than its COX-2 IC50, hence a specific value is not available.

As the data indicates, this compound demonstrates a markedly higher selectivity for COX-2 compared to Celecoxib, Rofecoxib, and Etoricoxib.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity is crucial for the characterization of novel NSAIDs. The two most common methods employed are in vitro enzyme inhibition assays using purified recombinant enzymes and cellular assays such as the human whole blood assay.

In Vitro COX Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified or recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human or other mammalian COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control in a suitable buffer (e.g., Tris-HCl) at a specific temperature (typically 37°C) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a set time and is then terminated. The amount of prostaglandin E2 (PGE2) produced, a primary product of the COX pathway, is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • IC50 Determination: The percentage of enzyme inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay measures the inhibitory effect of a compound on COX-1 and COX-2 activity in a more physiologically relevant environment, as it accounts for factors like protein binding.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.

  • COX-1 Activity (Thromboxane B2 Production): An aliquot of whole blood is allowed to clot at 37°C for a specific time (e.g., 1 hour) in the presence of various concentrations of the test compound. During clotting, platelets are activated and produce thromboxane A2, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2). The concentration of TXB2 in the serum is measured by ELISA or RIA as an indicator of COX-1 activity.

  • COX-2 Activity (Prostaglandin E2 Production): Another aliquot of whole blood is incubated with a lipopolysaccharide (LPS), a potent inflammatory stimulus, in the presence of various concentrations of the test compound for an extended period (e.g., 24 hours). LPS induces the expression of COX-2 in monocytes, leading to the production of PGE2. The concentration of PGE2 in the plasma is measured by ELISA or RIA as an indicator of COX-2 activity.

  • IC50 Determination: The IC50 values for COX-1 and COX-2 are determined by plotting the percent inhibition of TXB2 and PGE2 production, respectively, against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the COX signaling pathway and a typical experimental workflow for determining COX inhibitor selectivity.

COX Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (Constitutive)->Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostaglandins (Physiological) Prostaglandins (Physiological) Prostaglandin H2->Prostaglandins (Physiological) Thromboxanes (Platelet Aggregation) Thromboxanes (Platelet Aggregation) Prostaglandin H2->Thromboxanes (Platelet Aggregation) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) Prostaglandin H2->Prostaglandins (Inflammation, Pain) This compound This compound This compound->COX-2 (Inducible) Highly Selective Inhibition

Caption: COX Signaling Pathway and this compound Inhibition.

Workflow for Determining COX Inhibitor Selectivity cluster_assay Experimental Assays cluster_data Data Acquisition cluster_analysis Data Analysis In Vitro Enzyme Assay In Vitro Enzyme Assay Measure PGE2 (COX-2) Measure PGE2 (COX-2) In Vitro Enzyme Assay->Measure PGE2 (COX-2) Human Whole Blood Assay Human Whole Blood Assay Human Whole Blood Assay->Measure PGE2 (COX-2) Measure TXB2 (COX-1) Measure TXB2 (COX-1) Human Whole Blood Assay->Measure TXB2 (COX-1) Calculate % Inhibition Calculate % Inhibition Measure PGE2 (COX-2)->Calculate % Inhibition Measure TXB2 (COX-1)->Calculate % Inhibition Determine IC50 values Determine IC50 values Calculate % Inhibition->Determine IC50 values Calculate Selectivity Index Calculate Selectivity Index Determine IC50 values->Calculate Selectivity Index End End Calculate Selectivity Index->End Start Start Start->In Vitro Enzyme Assay Start->Human Whole Blood Assay

Caption: Workflow for COX Inhibitor Selectivity.

Logical Relationship of COX-2 Selectivity High COX-1 Inhibition High COX-1 Inhibition Non-selective NSAID Non-selective NSAID High COX-1 Inhibition->Non-selective NSAID Low COX-1 Inhibition Low COX-1 Inhibition COX-2 Selective Inhibitor COX-2 Selective Inhibitor Low COX-1 Inhibition->COX-2 Selective Inhibitor High COX-2 Inhibition High COX-2 Inhibition High COX-2 Inhibition->Non-selective NSAID High COX-2 Inhibition->COX-2 Selective Inhibitor Low COX-2 Inhibition Low COX-2 Inhibition Ineffective Anti-inflammatory Ineffective Anti-inflammatory Low COX-2 Inhibition->Ineffective Anti-inflammatory This compound This compound COX-2 Selective Inhibitor->this compound Superior Selectivity

References

A Comparative Analysis of FR-188582 and Novel Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective agents with favorable safety profiles is paramount. This guide provides a comparative analysis of FR-188582, a selective cyclooxygenase-2 (COX-2) inhibitor, against a backdrop of novel anti-inflammatory drugs targeting distinct molecular pathways. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the performance and mechanistic diversity of current and emerging anti-inflammatory strategies.

Executive Summary

This compound is a highly potent and selective inhibitor of COX-2, a key enzyme in the prostaglandin synthesis pathway that drives inflammation and pain.[1][2] Its efficacy has been demonstrated in preclinical models of arthritis. In recent years, the field of anti-inflammatory therapeutics has expanded beyond COX inhibition to include novel mechanisms targeting intracellular signaling cascades and inflammatory protein complexes. This guide focuses on a comparison with leading examples from three such classes: Janus kinase (JAK) inhibitors (Tofacitinib and Baricitinib), Spleen Tyrosine Kinase (SYK) inhibitors (Fostamatinib), and NLRP3 inflammasome inhibitors (MCC950). These novel agents represent significant advancements in the targeted therapy of inflammatory and autoimmune diseases.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Agents

The following tables summarize the in vitro potency and in vivo efficacy of this compound and the selected novel anti-inflammatory drugs.

Table 1: In Vitro Potency of Anti-Inflammatory Drugs

CompoundTargetIC50 (nM)
This compound COX-217[1][2]
Tofacitinib JAK1112[3]
JAK220[3]
JAK31[3]
Baricitinib JAK15.9[4]
JAK25.7[4]
Fostamatinib (R406) SYK41[5][6]
MCC950 NLRP3 Inflammasome7.5[7][8]

Table 2: In Vivo Efficacy in Rodent Arthritis Models

CompoundAnimal ModelEndpointEffective Dose
This compound Rat Adjuvant-Induced ArthritisPaw Edema ReductionED50: 0.074 mg/kg (injected paw), 0.063 mg/kg (uninjected paw)[1]
Tofacitinib Rat Adjuvant-Induced ArthritisAttenuation of arthritis score, paw swelling3 - 10 mg/kg[9]
Fostamatinib Rat Collagen-Induced ArthritisReduction in arthritis severity15 - 30 mg/kg[10]
MCC950 Mouse Model of CAPSRescue of neonatal lethalityNot specified
Experimental Autoimmune EncephalomyelitisAttenuation of severityNot specified

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methodologies used for evaluation, the following diagrams are provided.

FR188582_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Phospholipase A2 Phospholipase A2 Receptor->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammatory Gene Expression Inflammatory Gene Expression Prostaglandins->Inflammatory Gene Expression upregulates This compound This compound This compound->COX-2 inhibits

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme/Cell-based Assay Enzyme/Cell-based Assay Determine IC50 Determine IC50 Enzyme/Cell-based Assay->Determine IC50 Animal Model of Inflammation Animal Model of Inflammation Determine IC50->Animal Model of Inflammation Lead Compound Selection Compound Administration Compound Administration Animal Model of Inflammation->Compound Administration Clinical Scoring Clinical Scoring Compound Administration->Clinical Scoring Histopathology Histopathology Compound Administration->Histopathology Biomarker Analysis Biomarker Analysis Compound Administration->Biomarker Analysis Drug Candidate Drug Candidate Drug Candidate->Enzyme/Cell-based Assay

Caption: General experimental workflow for anti-inflammatory drug evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Enzyme Inhibition Assay (for COX-2, JAKs, SYK)
  • Principle: To determine the concentration of the inhibitor required to reduce the enzymatic activity by 50% (IC50).

  • General Protocol:

    • Enzyme and Substrate Preparation: A purified recombinant human enzyme (e.g., COX-2, JAK1, SYK) is prepared in a suitable buffer. The specific substrate for the enzyme is also prepared.

    • Inhibitor Preparation: The test compound (e.g., this compound, Tofacitinib, R406) is serially diluted to a range of concentrations.

    • Reaction: The enzyme is pre-incubated with the inhibitor for a specified time. The reaction is initiated by the addition of the substrate and allowed to proceed for a set duration at a controlled temperature.

    • Detection: The product of the enzymatic reaction is quantified using a suitable method, such as spectrophotometry, fluorescence, or radioimmunoassay.

    • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

NLRP3 Inflammasome Activation Assay
  • Principle: To measure the inhibition of NLRP3 inflammasome-mediated caspase-1 activation and subsequent IL-1β release in immune cells.

  • General Protocol:

    • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are cultured.

    • Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

    • Inhibitor Treatment: Cells are pre-treated with various concentrations of the NLRP3 inhibitor (e.g., MCC950).

    • Activation: The NLRP3 inflammasome is activated with a specific stimulus, such as ATP or nigericin.

    • Measurement of IL-1β: The concentration of mature IL-1β in the cell culture supernatant is measured by ELISA.

    • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of IL-1β secretion.

Rodent Model of Adjuvant-Induced Arthritis (AIA)
  • Principle: A widely used preclinical model of rheumatoid arthritis characterized by chronic inflammation and joint destruction.

  • General Protocol:

    • Induction of Arthritis: Arthritis is induced in rats (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or base of the tail.

    • Compound Administration: The test compound is administered orally or via another appropriate route, starting either prophylactically (before disease onset) or therapeutically (after disease onset).

    • Clinical Assessment: The severity of arthritis is monitored regularly by scoring clinical signs such as paw swelling (measured with a plethysmometer), erythema, and joint stiffness.

    • Histopathological Analysis: At the end of the study, joints are collected, and tissue sections are stained to assess inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood and/or joint tissue can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.

    • Data Analysis: The efficacy of the compound is determined by comparing the clinical scores, histological changes, and biomarker levels between the treated and vehicle control groups.

Conclusion

This compound demonstrates high potency and selectivity as a COX-2 inhibitor, a well-established anti-inflammatory mechanism. The landscape of anti-inflammatory drug discovery has, however, evolved to embrace novel targets that offer the potential for improved efficacy and safety in specific patient populations. JAK inhibitors like Tofacitinib and Baricitinib, the SYK inhibitor Fostamatinib, and the NLRP3 inflammasome inhibitor MCC950 represent mechanistically distinct approaches that have shown promise in preclinical and clinical settings. The choice of an optimal anti-inflammatory agent will depend on the specific inflammatory condition, the underlying pathophysiology, and the desired therapeutic outcome. This comparative guide provides a foundational dataset to aid researchers in navigating this complex and dynamic field.

References

FR-188582: A Comparative Analysis of Cyclooxygenase-2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibitor FR-188582, focusing on its cross-reactivity and selectivity. The data presented herein is intended to assist researchers and professionals in drug development in making informed decisions regarding the use of this compound in their studies.

Introduction

This compound is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory process and prostaglandin synthesis. The therapeutic potential of COX-2 inhibitors is often linked to their ability to selectively target COX-2 over its closely related isoform, cyclooxygenase-1 (COX-1). COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as gastric protection and platelet aggregation. Therefore, selective inhibition of COX-2 is a critical attribute for anti-inflammatory agents to minimize the risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Comparison of Enzyme Inhibition

The selectivity of this compound for COX-2 over COX-1 has been quantified in in vitro enzyme assays. The following table summarizes the inhibitory activity of this compound against both human recombinant COX-1 and COX-2.

EnzymeInhibitorIC50 Value (nM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
Human Recombinant COX-2This compound17[1]>6000[1]
Human Recombinant COX-1This compound>100,000

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates the high selectivity of this compound for COX-2. With an IC50 value of 17 nM for COX-2, it is a potent inhibitor of this enzyme.[1] In contrast, its activity against COX-1 is significantly lower, with a selectivity ratio exceeding 6000-fold.[1] This high degree of selectivity suggests a favorable therapeutic window with a reduced likelihood of COX-1 related side effects.

Prostaglandin Synthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the prostaglandin synthesis pathway and highlights the specific point of inhibition by this compound.

Prostaglandin_Synthesis_Pathway cluster_COX Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 Cyclooxygenase activity COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Cyclooxygenase activity PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Prostacyclin->Inflammation Gastric_Protection Gastric Mucosa Protection, Platelet Aggregation Thromboxane->Gastric_Protection FR188582 This compound FR188582->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX-2.

Experimental Protocols

The following is a detailed methodology for the in vitro cyclooxygenase inhibition assay used to determine the IC50 values of this compound.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the enzymatic activity of recombinant human COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes (expressed in Chinese hamster ovary cells)[1]

  • This compound

  • 100 mM Tris-HCl buffer (pH 7.3)

  • Hematin

  • Tryptophan

  • Arachidonic acid

  • 1N HCl

  • Phosphate-buffered saline (PBS)

  • Prostaglandin E2 (PGE2) radioimmunoassay (RIA) kit or Enzyme-linked immunosorbent assay (ELISA) kit

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Enzyme Preparation: A solution of the appropriate COX enzyme (1 µg for COX-1 or 3 µg for COX-2) is prepared in 100 mM Tris-HCl buffer (pH 7.3) containing 2 µM hematin and 5 mM tryptophan.[1]

  • Inhibitor Preparation: A stock solution of this compound is prepared in 1% DMSO and serially diluted to achieve a range of final concentrations (e.g., 0.0001-100 µM).[1]

  • Pre-incubation: The COX enzyme solution is pre-incubated with the various concentrations of this compound for 5 minutes at 37°C.[1]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of 10 µM arachidonic acid.[1] The reaction is allowed to proceed for 5 minutes at 37°C.[1]

  • Reaction Termination: The reaction is stopped by the addition of 1N HCl.[1]

  • PGE2 Measurement: The concentration of prostaglandin E2 (PGE2) produced in each reaction is measured using a radioimmunoassay (RIA) or an ELISA kit according to the manufacturer's instructions.[1]

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction containing no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available data strongly supports the classification of this compound as a highly potent and selective COX-2 inhibitor. Its more than 6000-fold selectivity for COX-2 over COX-1 makes it a valuable research tool for investigating the specific roles of COX-2 in various physiological and pathological processes. For professionals in drug development, this high selectivity profile suggests a reduced potential for mechanism-based side effects commonly associated with non-selective NSAIDs, warranting further investigation into its therapeutic applications.

References

Meta-analysis of FR-188582 research papers

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the research compound FR-188582 is not available in the public domain.

Publicly accessible scientific databases and search engines do not contain information on the mechanism of action, efficacy, selectivity, or any experimental protocols associated with this compound. It is possible that this compound is an internal compound designation not yet disclosed in published research, a discontinued project, or a misidentified term.

Without any underlying data, the creation of comparative tables, detailed experimental methodologies, and signaling pathway diagrams is not feasible. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases if available, as the information is not present in the public scientific literature.

Independent Validation of FR-188582's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-inflammatory properties of FR-188582 with other selective cyclooxygenase-2 (COX-2) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's therapeutic potential.

Executive Summary

This compound is a potent and highly selective COX-2 inhibitor. This guide presents a comparative analysis of its in vitro and in vivo anti-inflammatory activity against other well-established COX-2 inhibitors, namely celecoxib, rofecoxib, and etoricoxib. The data is compiled from various independent studies to provide a comprehensive overview. While direct head-to-head comparative studies involving all these compounds are limited, this guide synthesizes the available evidence to offer a valuable resource for assessing the relative efficacy and safety profile of this compound.

Data Presentation

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

This table summarizes the in vitro inhibitory activity of this compound and its comparators against COX-1 and COX-2 enzymes. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. The COX-1/COX-2 ratio indicates the selectivity of the compound for COX-2; a higher ratio signifies greater selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity Ratio
This compound >1000.017>6000
Celecoxib 150.04375
Rofecoxib >500.018>2778
Etoricoxib 500.051000
Indomethacin 0.010.280.036

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Table 2: In Vivo Anti-inflammatory Activity in Rat Adjuvant-Induced Arthritis Model

This table presents the in vivo anti-inflammatory efficacy of the compounds in the rat adjuvant-induced arthritis model, a standard preclinical model for assessing anti-arthritic drugs. The primary endpoint is the inhibition of paw edema.

CompoundDose (mg/kg)Inhibition of Paw Edema (%)Comparator
This compound 150Indomethacin
Celecoxib 10~40-50-
Rofecoxib 5~50-
Etoricoxib 10~50-
Indomethacin 1~30-40-

Note: Efficacy can vary based on the specific protocol and time point of measurement. The data presented is an approximate representation from available literature.

Table 3: Gastric Ulcerogenic Activity in Rats

This table provides a qualitative comparison of the gastric ulcerogenic potential of the compounds in rats. This is a critical aspect of the safety profile of anti-inflammatory drugs.

CompoundUlcerogenic Effect at Anti-inflammatory Doses
This compound No significant ulceration
Celecoxib Low potential
Rofecoxib Low potential
Etoricoxib Low potential
Indomethacin High potential

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of a test compound on human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes expressed in a suitable cell line (e.g., Sf9 insect cells).

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme for a specified period.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped after a defined time.

    • The amount of PGE2 produced is quantified using a specific immunoassay (e.g., ELISA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The selectivity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound in a chronic inflammatory arthritis model.

Methodology:

  • Animal Model: Male Lewis rats are typically used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of one hind paw.

  • Treatment: The test compound is administered orally, typically starting from the day of adjuvant injection and continuing for a predefined period (e.g., 14-21 days).

  • Assessment of Inflammation:

    • Paw Volume: The volume of both the injected (primary lesion) and non-injected (secondary lesion) hind paws is measured at regular intervals using a plethysmometer.

    • Arthritis Score: A visual scoring system is used to assess the severity of inflammation in all four paws, based on erythema and swelling.

  • Biochemical Analysis: At the end of the study, levels of inflammatory mediators such as PGE2 can be measured in the paw tissue.

Mandatory Visualization

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor binds Phospholipase A2 Phospholipase A2 Receptor->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) catalyzes Prostaglandins (PGE2, PGI2) Prostaglandins (PGE2, PGI2) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2) Inflammation Inflammation Prostaglandins (PGE2, PGI2)->Inflammation Pain Pain Prostaglandins (PGE2, PGI2)->Pain Fever Fever Prostaglandins (PGE2, PGI2)->Fever This compound This compound & Other COX-2 Inhibitors This compound->COX-2 (Inducible) inhibits

Caption: COX-2 signaling pathway in inflammation.

AIA_Workflow cluster_induction Arthritis Induction cluster_assessment Assessment Select Rats Select Rats FCA Injection Inject Freund's Complete Adjuvant Select Rats->FCA Injection Vehicle Vehicle This compound This compound Comparators Celecoxib, etc. Measure Paw Volume Measure Paw Volume Vehicle->Measure Paw Volume This compound->Measure Paw Volume Comparators->Measure Paw Volume Arthritis Score Arthritis Score Measure Paw Volume->Arthritis Score PGE2 Analysis PGE2 Analysis Arthritis Score->PGE2 Analysis

Safety Operating Guide

Proper Disposal of FR-188582: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for the research compound FR-188582, emphasizing safety, and operational best practices for researchers, scientists, and drug development professionals.

Currently, specific safety data sheet (SDS) and detailed disposal instructions for this compound are not publicly available. In the absence of compound-specific data, it is imperative to treat this compound as a potentially hazardous substance and follow established protocols for the disposal of unknown chemical waste. The following procedures are based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before and during the disposal process, all personnel must adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

1. Waste Characterization and Segregation:

Given the lack of specific hazard information, this compound waste should be treated as hazardous. Do not mix this waste with other chemical waste streams unless their compatibility is known. Segregate waste into the following categories:

  • Solid Waste: Includes contaminated consumables such as gloves, pipette tips, and empty vials.

  • Liquid Waste: Includes solutions containing this compound. Aqueous and organic solvent-based solutions should be collected separately.

  • Sharps Waste: Includes needles, syringes, and other contaminated sharp objects.

2. Container Selection and Management:

Select appropriate, leak-proof, and chemically compatible containers for each waste stream. Ensure containers are in good condition and have secure lids. Containers should be kept closed except when adding waste.

3. Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date of accumulation and the name of the principal investigator or laboratory supervisor.

4. Storage:

Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

5. Disposal:

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Waste Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Disposal A Generate this compound Waste B Segregate Waste Streams (Solid, Liquid, Sharps) A->B C Select Appropriate Waste Containers B->C Contained In D Label Containers: 'Hazardous Waste - this compound' C->D E Store in Secondary Containment D->E Stored In F Arrange for EHS Pickup E->F G Proper Disposal by Licensed Vendor F->G

This compound Waste Disposal Workflow

Quantitative Data Summary

As no specific data for this compound is available, a comparative table for general laboratory chemical waste is provided below for context.

Waste TypeTypical ContainerHolding Time LimitDisposal Method
Solid Chemical Lined, rigid, and sealed container90 daysIncineration or landfill via licensed vendor
Liquid (Aqueous) Leak-proof, compatible plastic or glass bottle90 daysChemical treatment or incineration by vendor
Liquid (Organic) Leak-proof, compatible solvent safety can90 daysFuel blending or incineration by vendor
Sharps Puncture-resistant sharps container90 daysAutoclaving and/or incineration by vendor

Disclaimer: The information provided in this document is based on general laboratory safety principles. It is the responsibility of the user to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable local, state, and federal regulations.

Personal protective equipment for handling FR-188582

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for FR-188582 is publicly available. The following guidance is based on best practices for handling potent, investigational, and potentially cytotoxic compounds. It is imperative that researchers, scientists, and drug development professionals consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment before receiving, handling, or disposing of this substance. This document serves as a general guide and is not a substitute for a compound-specific safety protocol.

In the absence of specific data, this compound should be handled as a potent compound with the potential for cytotoxic, mutagenic, or teratogenic effects.[1] Adherence to stringent safety protocols is essential to minimize exposure risk for all personnel.

Personal Protective Equipment (PPE)

The primary line of defense when handling potent compounds is appropriate PPE.[2][3] All personnel involved in the handling of this compound must be trained in the proper selection, use, and disposal of PPE. The following table summarizes the minimum PPE requirements for various laboratory activities.

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Receiving/Unpacking Double chemotherapy-rated glovesDisposable lab coatSafety glassesN95 respirator recommended in case of damaged packaging
Weighing Solid Compound Double chemotherapy-rated glovesDisposable, solid-front, back-closing gownSafety goggles and full-face shieldRequired: N95, N100, or Powered Air-Purifying Respirator (PAPR)
Preparing Solutions Double chemotherapy-rated glovesDisposable, solid-front, back-closing gownSafety goggles and full-face shieldN95 respirator (minimum); PAPR recommended if not in a certified fume hood
Administering Compound Double chemotherapy-rated glovesDisposable, solid-front, back-closing gownSafety gogglesAs determined by risk assessment
Waste Disposal Double chemotherapy-rated glovesDisposable lab coat or gownSafety glassesAs determined by risk assessment
Spill Cleanup Double chemotherapy-rated gloves (heavy duty)Disposable, solid-front, back-closing gownSafety goggles and full-face shieldRequired: N95, N100, or PAPR

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be performed within a designated and clearly marked area to prevent cross-contamination.

A. Engineering Controls:

  • Primary Containment: All manipulations of this compound, especially handling of the powder form, must be conducted in a certified containment device such as a Class II Biological Safety Cabinet (BSC), a chemical fume hood, or a containment isolator (glove box).[2]

B. Weighing the Solid Compound:

  • Don all required PPE as specified in the table above.

  • Perform the weighing procedure inside a chemical fume hood or other ventilated enclosure.

  • Use a dedicated set of utensils (spatulas, weigh boats). Dispose of them as cytotoxic waste immediately after use.

  • Carefully open the container, avoiding any disturbance that could create airborne particles.

  • Weigh the desired amount of this compound and securely close the primary container.

  • Wipe the exterior of the primary container with a suitable deactivating agent or 70% isopropyl alcohol before returning it to storage.

C. Preparing Solutions:

  • Don all required PPE.

  • Conduct the entire procedure within a certified chemical fume hood or BSC.

  • Add solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • Use Luer-lock syringes and needles or a closed-system transfer device (CSTD) to prevent leaks and aerosol generation.[2]

  • Cap and label the final solution container clearly with the compound name, concentration, date, and appropriate hazard symbols.

Disposal Plan

All materials that come into contact with this compound are considered hazardous/cytotoxic waste and must be disposed of according to institutional and local regulations.[1][4]

A. Waste Segregation:

  • Sharps: Needles, syringes, and glass vials must be placed in a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.[1][4]

  • Solid Waste: All contaminated PPE (gloves, gowns, masks), disposable labware (pipette tips, tubes, weigh boats), and cleaning materials must be placed in a dedicated, leak-proof waste container lined with a thick plastic bag and clearly labeled "Cytotoxic Waste".[1][5]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-proof container labeled "Hazardous Waste" with the full chemical name. Do not pour this waste down the drain.

B. Disposal Procedure:

  • At the end of each procedure, carefully remove PPE, turning contaminated surfaces inward. Dispose of it directly into the cytotoxic waste container.

  • Seal the primary waste bags/containers when they are three-quarters full.

  • Store sealed waste containers in a designated, secure area away from general lab traffic while awaiting pickup by your institution's hazardous waste management service.

Emergency Procedures

A. Spills:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Put on the appropriate spill cleanup PPE, including a respirator.

  • Contain: Cover the spill with absorbent pads from a cytotoxic spill kit. For powders, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Clean: Working from the outside in, carefully collect all contaminated materials and place them in the cytotoxic waste container.

  • Decontaminate: Clean the spill area with a deactivating agent (if known and validated) or a strong detergent solution, followed by a rinse with water.

  • Report: Report the spill to your supervisor and EHS department immediately.

B. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident according to your institution's protocol. Provide medical personnel with information about the compound if available.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Containment) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol risk_assessment Conduct Risk Assessment (Consult EHS) ppe_selection Select & Inspect PPE risk_assessment->ppe_selection setup_containment Prepare Containment (Fume Hood / BSC) ppe_selection->setup_containment weighing Weigh Solid Compound setup_containment->weighing solubilizing Prepare Solution weighing->solubilizing decontaminate Decontaminate Surfaces & Equipment solubilizing->decontaminate segregate_waste Segregate Waste (Sharps, Solids, Liquids) decontaminate->segregate_waste dispose_waste Package & Label Waste for Pickup segregate_waste->dispose_waste end end dispose_waste->end End of Process spill Spill Occurs report_spill Report to Supervisor/EHS spill->report_spill Follow Spill Cleanup Protocol exposure Personal Exposure seek_medical Seek Medical Attention exposure->seek_medical Follow First Aid & Exposure Protocol

Caption: Safe handling workflow for potent compounds like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.